3-Maleimidobenzoic acid
Description
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGBFJBMTKEFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168882 | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17057-07-7 | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17057-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017057077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17057-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Maleimidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Maleimidobenzoic acid is a heterobifunctional crosslinker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive maleimide group and a carboxyl group amenable to amide bond formation, allows for the precise and covalent linkage of diverse molecular entities. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its reactivity, stability, and application in creating well-defined bioconjugates.
Core Chemical and Physical Properties
This compound, systematically named 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, possesses a distinct set of physicochemical properties that govern its behavior in chemical reactions and biological systems.
| Property | Value |
| Molecular Formula | C₁₁H₇NO₄[1] |
| Molecular Weight | 217.18 g/mol [1] |
| Boiling Point | 332.9 °C at 760 mmHg |
| Density | 1.239 g/cm³ |
| Appearance | Light yellow powder[2] |
| CAS Number | 17057-07-7[1] |
Solubility: The solubility of this compound is not extensively documented. However, its N-hydroxysuccinimide ester is soluble in organic solvents such as DMSO, DMF, and chloroform, and slightly soluble in aqueous buffers.[3] It is anticipated that this compound will exhibit similar solubility characteristics.
Reactivity and Chemical Behavior
The chemical utility of this compound stems from the orthogonal reactivity of its two functional groups: the maleimide and the carboxylic acid.
Maleimide Group: Thiol-Specific Reactivity
The maleimide moiety is highly electrophilic and exhibits remarkable reactivity towards nucleophilic thiol groups, such as those found in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds rapidly and selectively under mild conditions, typically at a pH range of 6.5-7.5, to form a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster at neutral pH.[4]
The stability of the resulting thiosuccinimide adduct is a critical consideration. The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH.[4] This hydrolysis can occur both on the unreacted maleimide and on the thiosuccinimide product. Hydrolysis of the unreacted maleimide renders it unreactive towards thiols. Conversely, hydrolysis of the thiosuccinimide ring after conjugation can in some instances increase the stability of the linkage by preventing retro-Michael reactions.[5]
Carboxylic Acid Group: Amine-Reactive Moiety
The carboxylic acid group of this compound provides a versatile handle for conjugation to primary and secondary amines through the formation of a stable amide bond. This reaction typically requires activation of the carboxylic acid to a more electrophilic species. Common activation methods include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or a similar auxiliary agent to form a more stable active ester.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-aryl maleimides involves the reaction of the corresponding aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclization.
Materials:
-
3-Aminobenzoic acid
-
Maleic anhydride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
Dissolve 3-aminobenzoic acid in glacial acetic acid.
-
Add an equimolar amount of maleic anhydride to the solution and stir at room temperature for 1-2 hours to form the maleamic acid intermediate.
-
Add a catalytic amount of sodium acetate and heat the mixture to reflux for 2-4 hours to effect cyclization.
-
Cool the reaction mixture and pour it into ice-water to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Thiol-Maleimide Conjugation to a Cysteine-Containing Peptide
This protocol describes the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
Procedure:
-
Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the peptide may contain disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
The resulting conjugate can be purified by size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.
Amide Bond Formation with a Primary Amine
This protocol outlines the coupling of this compound to a molecule containing a primary amine using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) to the solution.
-
Add the amine solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by aqueous extraction and the product purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow involving this compound.
Caption: Thiol-Maleimide Conjugation Pathway.
Caption: Amide Bond Formation Pathway.
Caption: General Bioconjugation Workflow.
Conclusion
This compound is a powerful and versatile tool for the construction of well-defined molecular architectures. Its predictable and selective reactivity, coupled with the stability of the resulting covalent linkages, makes it an invaluable reagent for researchers in drug development, diagnostics, and fundamental biological sciences. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in these demanding fields.
References
- 1. 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid | C11H7NO4 | CID 86926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound N-hydroxysuccinimide ester | 58626-38-3 [chemicalbook.com]
- 3. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
The Lynchpin of Bioconjugation: A Technical Guide to 3-Maleimidobenzoic Acid's Mechanism of Action
For Immediate Release
A deep dive into the chemical intricacies of 3-Maleimidobenzoic acid (MBS) reveals its pivotal role as a heterobifunctional crosslinker in the landscape of modern bioconjugation. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, detailed experimental protocols, and critical data for successful application.
At its core, this compound is a powerful tool for covalently linking molecules, bridging the gap between proteins, peptides, and other biomolecules with remarkable specificity.[1] Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[2] This dual functionality allows for a controlled, two-step conjugation process, which is fundamental to its widespread use in creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes for various assays and diagnostics.[1][3]
The Two-Step Mechanism: A Symphony of Controlled Reactions
The bioconjugation process using MBS is a sequential reaction that leverages the distinct reactivities of its functional groups.[4]
-
Amine Acylation: The first step involves the reaction of the NHS ester of MBS with primary amino groups (-NH2), typically found on the lysine residues of proteins. This reaction forms a stable amide bond and is most efficient at a pH range of 7.2 to 8.5. The result is an amine-containing molecule that is now "activated" with a maleimide group.
-
Thiol Addition: The second, and highly specific, step is the reaction of the maleimide group with a sulfhydryl (thiol) group (-SH), most commonly from the cysteine residues of a second protein or molecule.[3] This reaction, a Michael addition, proceeds with high efficiency and selectivity at a neutral pH range of 6.5 to 7.5, forming a stable thioether bond.[3][5] This high degree of selectivity is a key advantage, as it minimizes the formation of undesirable side products.[3]
It is this precise, two-step mechanism that allows for the directed conjugation of two different molecules, providing researchers with a high degree of control over the final bioconjugate.
Quantitative Data for Optimal Bioconjugation
To achieve successful and reproducible bioconjugation with MBS, it is crucial to adhere to optimized reaction parameters. The following tables summarize key quantitative data derived from established protocols.
| Parameter | Value | Reference |
| MBS Molar Excess (relative to amine-containing protein) | 10-fold to 20-fold | [5][6][7] |
| Reaction Time (Amine Acylation) | 30 minutes at room temperature or 2 hours at 4°C | [6][7] |
| pH (Amine Acylation) | 7.2 - 8.5 | |
| pH (Thiol Addition) | 6.5 - 7.5 | [3][5] |
| Spacer Arm Length | ~7.3 Å | [2] |
Table 1: Key Reaction Parameters for MBS Bioconjugation
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a typical two-step bioconjugation reaction using MBS.
Protocol 1: Activation of an Amine-Containing Protein with MBS
-
Protein Preparation: Dissolve the amine-containing protein (Protein-NH2) in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.[6] The recommended protein concentration is typically around 0.1 mM.[6][7]
-
MBS Reagent Preparation: Immediately before use, dissolve MBS in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[6] MBS is not readily soluble in aqueous solutions.[6]
-
Activation Reaction: Add the MBS stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of MBS over the protein.[6][7]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[6][7]
-
Purification: Remove the excess, unreacted MBS using a desalting column or dialysis, equilibrated with a buffer suitable for the subsequent thiol reaction (pH 6.5-7.5).[6][7]
Protocol 2: Conjugation of the Maleimide-Activated Protein with a Thiol-Containing Molecule
-
Thiol-Containing Molecule Preparation: Ensure the sulfhydryl-containing molecule (Molecule-SH) is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.[5]
-
Conjugation Reaction: Immediately combine the maleimide-activated protein with the thiol-containing molecule in a conjugation buffer at pH 6.5-7.5.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.
-
Final Purification: Purify the final bioconjugate using methods such as size-exclusion chromatography or affinity chromatography to remove any unreacted molecules and byproducts.
Visualizing the Process: Diagrams of Mechanism and Workflow
To further elucidate the mechanism and experimental process, the following diagrams are provided.
Caption: The two-step reaction mechanism of MBS in bioconjugation.
Caption: A typical experimental workflow for bioconjugation using MBS.
Potential Challenges and Mitigation Strategies
While the maleimide-thiol reaction is highly efficient, there are potential side reactions to consider:
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[5][8] To mitigate this, it is recommended to work within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide-activated proteins.[5]
-
Thiazine Rearrangement: A side reaction can occur when the maleimide conjugation involves an N-terminal cysteine, leading to the formation of a thiazine derivative.[9] This can be a concern for specific peptide conjugations.
-
Retro-Michael Reaction: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][10] While generally stable under physiological conditions, this potential for reversibility should be considered in the design of long-term in vivo applications.[5][10]
Conclusion
This compound remains a cornerstone of bioconjugation chemistry due to its reliability, specificity, and well-defined mechanism of action. By understanding the intricacies of its two-step reaction, adhering to optimized protocols, and being mindful of potential side reactions, researchers can effectively harness the power of MBS to create novel bioconjugates for a wide array of applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge and practical data to empower scientists in their pursuit of innovative molecular constructs.
References
- 1. nbinno.com [nbinno.com]
- 2. MBS, m-Maleimidobenzoyl-N-hydroxysuccinimide ester - ChemiMartChemiMart [chemimart.de]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. labmartgh.com [labmartgh.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bachem.com [bachem.com]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
understanding the structure of 3-Maleimidobenzoic acid
An In-depth Technical Guide to 3-Maleimidobenzoic Acid: Structure, Properties, and Applications
Introduction
This compound is a heterobifunctional crosslinking reagent that has become an indispensable tool in the fields of biochemistry, drug development, and diagnostics.[1] Its unique structure, featuring two distinct reactive moieties, allows for the precise and stable covalent linkage of biomolecules, such as proteins and antibodies.[1] This capability is fundamental to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), and the development of sensitive diagnostic assays.[2][3] This guide provides a comprehensive overview of the structure, properties, and core applications of this compound for researchers, scientists, and professionals in drug development.
Core Structure and Physicochemical Properties
This compound, with the chemical formula C₁₁H₇NO₄, possesses a distinctive architecture comprising a maleimide group and a benzoic acid group.[1] This dual functionality is the key to its versatility as a crosslinker. The maleimide group demonstrates high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, while the carboxylic acid group serves as an attachment point for a wide range of molecules.[4]
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, N-(3-Benzoic acid)maleimide | [1] |
| CAS Number | 17057-07-7 | [1] |
| Molecular Formula | C₁₁H₇NO₄ | [1] |
| Molecular Weight | 217.18 g/mol | [1] |
| Appearance | Light yellow powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| MDL Number | MFCD00022572 | [1] |
Below is a diagram illustrating the chemical structure of this compound.
References
introduction to 3-Maleimidobenzoic acid as a heterobifunctional crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Maleimidobenzoic acid, focusing on its activated form, m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a cornerstone heterobifunctional crosslinker in bioconjugation. We delve into its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.
Core Concepts: Understanding MBS
MBS is a pivotal tool for covalently linking molecules, bridging an amine group on one molecule to a sulfhydryl group on another.[1] It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that targets primary amines (like those on lysine residues in proteins) and a maleimide group that specifically reacts with sulfhydryl groups (such as those on cysteine residues).[2][3] This dual reactivity allows for controlled, stepwise conjugation, minimizing the formation of unwanted polymers or self-conjugated products.[4] MBS is particularly valuable in the creation of immunotoxins and antibody-enzyme conjugates.[2][5]
Quantitative Data Summary
The physical and chemical properties of MBS are critical for designing successful conjugation experiments. The data below is summarized for quick reference.
| Property | Value | Source(s) |
| Full Chemical Name | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | [6][7] |
| Molecular Weight | 314.25 g/mol | [5][6][8] |
| Spacer Arm Length | 7.3 Å | [7][8] |
| Reactivity Group 1 | N-hydroxysuccinimide (NHS) Ester | [2][6] |
| Target for Group 1 | Primary Amines (-NH₂) | [2][8] |
| Optimal pH for Group 1 | 7.0 - 9.0 | [2][3][6] |
| Reactivity Group 2 | Maleimide | [2][6] |
| Target for Group 2 | Sulfhydryls/Thiols (-SH) | [2][8] |
| Optimal pH for Group 2 | 6.5 - 7.5 | [2][3][6] |
| Solubility | Water-insoluble; Soluble in DMSO and DMF | [2][6][8] |
| Cleavability | Non-cleavable | [7][8] |
| Storage | Desiccated at 4°C or -20°C | [2][5][6][8] |
Mechanism of Action: A Two-Step Process
The utility of MBS lies in its ability to facilitate a structured, two-step conjugation reaction. This process ensures that the desired biomolecules are linked with high specificity.
Step 1: Activation of the Amine-Containing Molecule
The first step involves the reaction of the NHS ester end of MBS with a primary amine on the first protein (Protein 1), typically an antibody. This reaction forms a stable amide bond and results in an "activated" protein that now carries a maleimide group. The optimal pH for this amine reaction is between 7 and 9.[2][3][6] It's important to note that the NHS ester can undergo hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[2]
Caption: Reaction of an amine-containing protein with the MBS NHS-ester.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
Once the excess, unreacted MBS is removed, the maleimide-activated Protein 1 is introduced to the second molecule (Protein 2 or a drug) which contains a free sulfhydryl group. The maleimide group reacts specifically with the sulfhydryl to form a stable thioether bond, completing the crosslink.[2] This reaction is most efficient at a pH range of 6.5-7.5.[2][3][6] At a pH above 7.5, the maleimide group can also hydrolyze or react with amines, reducing its specificity.[2]
Caption: Reaction of the activated protein with a sulfhydryl-containing molecule.
Detailed Experimental Protocols
The following is a generalized two-step protocol for protein-protein conjugation using MBS. Optimization is often necessary for specific applications.
Materials
-
Amine-containing Protein (Protein-NH₂): e.g., Antibody
-
Sulfhydryl-containing Molecule (Molecule-SH): e.g., Enzyme, Thiolated Drug
-
MBS Crosslinker: (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Other amine- and sulfhydryl-free buffers can be used.[2]
-
Desalting Columns: For buffer exchange and removal of excess crosslinker.
Protocol: Step 1 - Maleimide-Activation of Protein-NH₂
-
Preparation of Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[2]
-
Preparation of MBS: Immediately before use, dissolve MBS in DMF or DMSO to create a 10 mM stock solution (e.g., 3.14 mg of MBS in 1 mL of DMSO).[2]
-
Reaction: Add a 10- to 50-fold molar excess of the MBS stock solution to the protein solution.[2] For example, add 100 µL of 10 mM MBS to 1 mL of the 0.1 mM protein solution for a 10-fold molar excess.[2]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[2]
-
Removal of Excess MBS: Immediately following incubation, remove non-reacted MBS using a desalting column equilibrated with the Conjugation Buffer.[2] This step is crucial to prevent the Molecule-SH in the next step from reacting with free MBS.
Protocol: Step 2 - Conjugation to Molecule-SH
-
Preparation of Molecule-SH: Ensure the sulfhydryl-containing molecule is prepared and ready for conjugation. If the sulfhydryls are present as disulfide bonds (e.g., in an antibody hinge region), they must first be reduced. This can be achieved using agents like TCEP or 2-MEA, followed by removal of the reducing agent via a desalting column.[2]
-
Conjugation Reaction: Combine the desalted, maleimide-activated Protein-NH₂ with the Molecule-SH in a desired molar ratio.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C. The reaction is typically complete within this time, but longer incubation is also possible.[2]
-
(Optional) Quenching: To stop the reaction or to block any remaining unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.
-
Purification: The final conjugate can be purified from unconjugated molecules and byproducts using methods such as size exclusion chromatography (SEC).
Experimental Workflow Visualization
The entire two-step conjugation process, from starting materials to the final purified product, is outlined in the diagram below.
Caption: A complete workflow for a two-step bioconjugation using MBS.
References
- 1. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 2. labmartgh.com [labmartgh.com]
- 3. 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medkoo.com [medkoo.com]
- 6. cyanagen.com [cyanagen.com]
- 7. MBS Crosslinker 1 gram - m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) - ProteoChem [proteochem.com]
- 8. Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) | LabMart Limited [labmartgh.com]
A Technical Guide to the Solubility of 3-Maleimidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Maleimidobenzoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The methodologies outlined herein are based on established principles for assessing the solubility of organic compounds, ensuring reliable and reproducible results for research and development applications.
Introduction to this compound
This compound is a bifunctional molecule containing both a maleimide group and a carboxylic acid. This unique structure makes it a valuable reagent in bioconjugation and materials science. The maleimide moiety can selectively react with thiols, while the carboxylic acid can be activated to form amide bonds or other derivatives. Understanding its solubility in various solvents is critical for its effective use in synthetic and formulation workflows.
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The presence of the polar carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, particularly at higher pH where the carboxylate salt can form. The aromatic ring and the maleimide group contribute to its nonpolar character, suggesting potential solubility in some organic solvents. However, empirical determination is necessary for quantitative assessment.
Quantitative Solubility Data
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]
Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This method is often preferred to ensure no solid particles are carried over.[4]
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered saturated solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution samples by comparing their analytical response to the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The determined solubility values should be compiled into a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| DMF | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| THF | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers and drug development professionals to determine it accurately and reliably. The provided experimental protocol for the shake-flask method, along with the logical workflow diagram, offers a clear and structured approach to generating this critical physicochemical data. Understanding the solubility of this compound in various solvents is fundamental to its successful application in diverse scientific and industrial settings.
References
An In-depth Technical Guide to 3-Maleimidobenzoic acid for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinking reagent widely employed in bioconjugation.[1][2] It serves as a molecular bridge, covalently connecting two different molecules, typically proteins.[3] This capability is crucial in various research and therapeutic applications, from preparing immunogens and enzyme conjugates to developing sophisticated antibody-drug conjugates (ADCs).[1][4]
MBS contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a rigid aromatic spacer.[5][6] The NHS ester specifically reacts with primary amines (such as the side chain of lysine residues) on a protein, while the maleimide group targets sulfhydryl groups (from cysteine residues).[7] This dual reactivity allows for controlled, stepwise conjugation, making MBS a valuable tool for creating well-defined bioconjugates.[8]
This guide provides a comprehensive overview of the technical aspects of using MBS for protein crosslinking, including its chemical properties, mechanism of action, detailed experimental protocols, and critical considerations for its application.
Core Properties and Specifications
A clear understanding of the physicochemical properties of MBS is essential for its effective use in crosslinking experiments.
| Property | Value | References |
| Full Chemical Name | This compound N-hydroxysuccinimide ester | [3] |
| Synonyms | m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS | [2] |
| CAS Number | 58626-38-3 | [9] |
| Molecular Formula | C₁₅H₁₀N₂O₆ | [9] |
| Molecular Weight | 314.25 g/mol | [9] |
| Spacer Arm Length | 7.3 Å (Angstroms) | [10] |
| Melting Point | 175-177 °C | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and DMF. | [7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [5] |
| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH) | [7] |
| Storage Conditions | -20°C, desiccated.[7] Reagent is moisture-sensitive.[8] |
Mechanism of Action
The crosslinking process with MBS is a two-step reaction, leveraging the different reactivity of its NHS ester and maleimide groups. This allows for specific and controlled conjugation of two distinct proteins or molecules.
-
Amine Reaction (Activation Step): The NHS ester reacts with primary amines, typically on lysine residues of the first protein (Protein-NH₂), to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[7]
-
Sulfhydryl Reaction (Conjugation Step): The maleimide group reacts with a sulfhydryl group, usually from a cysteine residue on the second protein (Protein-SH), forming a stable thioether bond. This reaction is most specific and efficient at a pH range of 6.5-7.5.[7]
The sequential nature of these reactions allows for the purification of the maleimide-activated intermediate protein before introducing the second, sulfhydryl-containing molecule. This minimizes the formation of unwanted homoconjugates.[8]
Reaction Stability Considerations
While the thioether bond formed by the maleimide-sulfhydryl reaction is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[11][12] This can lead to the cleavage of the conjugate, which is a significant concern in the development of therapeutics like ADCs, as it can cause premature release of the cytotoxic payload.[11] Strategies to enhance the stability of this linkage, such as hydrolysis of the succinimide ring, have been developed.[13]
Visualizing the Crosslinking Process
MBS Reaction Mechanism
The following diagram illustrates the two-step reaction mechanism of MBS.
Caption: The two-step reaction of MBS with amine and sulfhydryl groups.
General Experimental Workflow
This diagram outlines the typical workflow for creating a protein-protein conjugate using MBS.
Caption: A typical experimental workflow for protein conjugation using MBS.
Detailed Experimental Protocols
The following protocols provide a general framework for using MBS. Optimal conditions, such as the molar excess of the crosslinker, may need to be determined empirically for specific applications.[14]
Protocol 1: Two-Step Protein-Protein Crosslinking
This protocol is adapted for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., an enzyme with a free cysteine)
-
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (like Tris) or sulfhydryls.[8]
-
Desalting Columns
Procedure:
Part A: Activation of Protein-NH₂ with MBS
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[8]
-
Prepare MBS Solution: Immediately before use, dissolve MBS in DMSO or DMF to create a 10 mM stock solution (e.g., 3.14 mg of MBS in 1 mL of DMSO).[8]
-
Reaction: Add the MBS stock solution to the Protein-NH₂ solution to achieve a final 10- to 50-fold molar excess of MBS over the protein.[8][14] For example, add 100 µL of 10 mM MBS to 1 mL of 0.1 mM Protein-NH₂ for a 10-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[8]
-
Removal of Excess MBS: Remove non-reacted MBS using a desalting column equilibrated with Conjugation Buffer.[8] The maleimide-activated protein is now ready for the next step.
Part B: Conjugation to Protein-SH
-
Prepare Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state and dissolved in Conjugation Buffer. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH₂ (from Part A, step 5) with the Protein-SH. The molar ratio of the two proteins should be optimized for the desired final product.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the final conjugate from unreacted proteins and byproducts using methods such as size-exclusion or ion-exchange chromatography.
Protocol 2: Hapten-Carrier Conjugation for Antibody Production
This protocol is specifically for coupling a cysteine-containing synthetic peptide (hapten) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[15]
Materials:
-
Carrier Protein: KLH or BSA
-
Peptide: Synthetic peptide containing a terminal cysteine residue
-
MBS, Organic Solvent, Conjugation and Desalting materials as in Protocol 1.
Procedure:
-
Activate Carrier Protein:
-
Purify Activated Carrier: Pass the reaction mixture through a desalting column (e.g., PD-10) equilibrated with phosphate buffer (pH 6.0) to remove excess MBS.[15]
-
Prepare Peptide: Dissolve 5 mg of the cysteine-containing peptide in 100 µL of DMF.[15] Note: DMF is used here to aid in solubilizing potentially hydrophobic peptides.[15]
-
Conjugation:
-
Final Steps:
-
The resulting conjugate can be lyophilized for storage. Adding ammonium bicarbonate (to 0.1 M) can aid in this process.[15]
-
The conjugate is now ready for use in animal immunization protocols.
-
Applications in Research and Drug Development
MBS is a versatile crosslinker with numerous applications:
-
Antibody-Drug Conjugates (ADCs): MBS and similar linkers are fundamental in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody. The antibody directs the drug to cancer cells, increasing efficacy and reducing off-target toxicity.[12][16]
-
Enzyme-Antibody Conjugates: Used in immunoassays like ELISA, where an enzyme is linked to an antibody for signal detection.[8]
-
Hapten-Carrier Conjugation: Small molecules (haptens) are conjugated to larger carrier proteins to elicit a robust immune response for antibody production.[2][15]
-
Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, MBS can help identify or confirm protein interactions within a complex.
Quantitative Data and Reaction Parameters
Optimizing crosslinking reactions requires careful control of several parameters. The table below summarizes key quantitative aspects for reactions involving MBS.
| Parameter | Recommended Value / Range | Notes | References |
| Reaction pH (Amine) | 7.0 - 9.0 | NHS ester hydrolysis increases at higher pH, competing with the amine reaction. | [7][8] |
| Reaction pH (Sulfhydryl) | 6.5 - 7.5 | Maleimide group specificity for sulfhydryls is optimal in this range. Above pH 7.5, reaction with amines can occur, and hydrolysis of the maleimide group increases. | [7][8] |
| Molar Excess of MBS | 10- to 50-fold over protein | A higher molar excess is often needed for more dilute protein solutions. Empirical testing is recommended to find the optimal ratio for the desired level of modification. | [8][14] |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times are used at lower temperatures (4°C) to slow hydrolysis and favor the desired reaction. | [8] |
| Protein Concentration | ~0.1 mM (e.g., 2-10 mg/mL) | This is a typical starting concentration; adjustments may be necessary based on the specific proteins. | [8][14] |
| Solvent for MBS | DMSO or DMF | MBS is not water-soluble. The final concentration of the organic solvent in the aqueous reaction buffer should typically be kept below 10% to avoid protein denaturation. | [8] |
Conclusion
This compound (MBS) is a powerful and widely used heterobifunctional crosslinker. Its ability to specifically and sequentially link amine- and sulfhydryl-containing molecules makes it an indispensable tool in protein chemistry, immunology, and drug development. By understanding its chemical properties, mechanism of action, and the critical parameters outlined in this guide, researchers can effectively design and execute crosslinking experiments to generate well-defined and functional bioconjugates for a wide array of scientific applications.
References
- 1. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 2. MBS Crosslinker 1 gram - m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) - ProteoChem [proteochem.com]
- 3. This compound N-hydroxysuccinimide ester | 58626-38-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-N-Maleimidobenzoic Acid-NHS (MBS) Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 6. cephamls.com [cephamls.com]
- 7. cyanagen.com [cyanagen.com]
- 8. labmartgh.com [labmartgh.com]
- 9. scbt.com [scbt.com]
- 10. Thermo Scientific MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage Conditions of 3-Maleimidobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Maleimidobenzoic acid. Understanding the chemical stability of this reagent is critical for its effective use in bioconjugation, drug delivery, and other research applications, ensuring the reliability and reproducibility of experimental outcomes. This document outlines the key degradation pathways, recommended storage protocols, and methodologies for assessing the stability of this compound.
Chemical Stability Profile
This compound, an N-aryl maleimide, exhibits a specific stability profile that researchers must consider. The maleimide group is susceptible to hydrolysis, which is the primary degradation pathway. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the presence of nucleophiles.
Key Stability Characteristics:
-
pH Sensitivity: The maleimide ring is most stable at a slightly acidic to neutral pH (around 6.5-7.5). In alkaline conditions, the rate of hydrolysis increases significantly.
-
Aqueous Instability: As an aryl maleimide, this compound is generally less stable in aqueous solutions compared to its N-alkyl maleimide counterparts.[1] This is attributed to the electron-withdrawing nature of the aromatic ring, which makes the maleimide ring more susceptible to nucleophilic attack by water.
The primary degradation product of this compound in the presence of water is the corresponding maleamic acid, which is formed by the opening of the maleimide ring. This degradation product is inactive for conjugation with thiols.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the integrity and reactivity of this compound. Adherence to these conditions will minimize degradation and ensure consistent performance in its applications.
Summary of Recommended Storage and Handling Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[2][3] | Minimizes hydrolysis and other potential degradation reactions. |
| Humidity | Store in a dry, desiccated environment. | The maleimide group is susceptible to hydrolysis. |
| Light Exposure | Protect from light. | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | Reduces the risk of oxidative degradation. |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Use only in a well-ventilated area and avoid inhalation of dust.[4] | Prevents introduction of moisture and ensures user safety. |
Degradation Pathways
The principal degradation pathway for this compound is the hydrolysis of the maleimide ring. This process is catalyzed by both acidic and basic conditions, with a significantly faster rate observed at higher pH.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound for experimental use, its stability can be assessed using established analytical methods. A forced degradation study is a common approach to identify potential degradation products and establish a stability-indicating method.
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products.[5]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
| Stress Condition | Protocol |
| Acidic Hydrolysis | Dissolve this compound in a suitable organic solvent (e.g., acetonitrile) and then dilute with 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Basic Hydrolysis | Dissolve this compound in a suitable organic solvent and then dilute with 0.1 M NaOH. Incubate at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve this compound in a suitable organic solvent and treat with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 60°C for 48 hours. |
| Photolytic Degradation | Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Analytical Method:
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for analyzing the stability of this compound.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Real-Time Stability Study Protocol
A real-time stability study assesses the degradation of the compound under recommended storage conditions over a prolonged period.
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Store multiple aliquots of solid this compound at the recommended storage condition (-20°C, protected from light and moisture).
-
At predetermined time points (e.g., 0, 3, 6, 12, 24 months), remove an aliquot.
-
Allow the aliquot to equilibrate to room temperature before opening.
-
Prepare a solution of the compound in a suitable solvent.
-
Analyze the solution by a validated stability-indicating HPLC method to determine the purity and content of this compound.
-
Compare the results to the initial time point to assess the extent of degradation.
Conclusion
The stability of this compound is a critical factor for its successful application in scientific research. The primary degradation pathway is hydrolysis of the maleimide ring, which is accelerated by alkaline conditions. To maintain the integrity and reactivity of this reagent, it is essential to store it at -20°C in a dry, dark environment. Researchers should consider performing stability assessments, particularly for long-term studies or when using the reagent in aqueous solutions, to ensure the quality of their results. The protocols outlined in this guide provide a framework for conducting such stability studies.
References
- 1. rjpn.org [rjpn.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Shelf-Life of ɛ-Lysyl-3-(Trimethylstannyl)Benzamide Immunoconjugates, Precursors for 211At Labeling of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Maleimidobenzoic Acid in Antibody-Drug Conjugates: A Technical Guide
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[1][2][3] The linker molecule, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[1][3][] 3-Maleimidobenzoic acid (MBS) and its derivatives are key heterobifunctional crosslinkers used in the construction of ADCs. This guide provides a detailed technical overview of the role of MBS in ADC development, focusing on its conjugation chemistry, experimental protocols, and impact on ADC performance.
Core Function of this compound
This compound is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups: a maleimide group and a carboxylic acid group .[5] This dual functionality allows for the sequential and controlled conjugation of a drug to an antibody.
-
Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups (-SH), which are present in the cysteine residues of proteins.[5][] This reaction, a Michael addition, forms a stable thioether bond, securely attaching the linker to the antibody.[][7] The reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[]
-
Carboxylic Acid Group: This group serves as an attachment point for the cytotoxic drug.[5] It is typically activated, often by converting it into an N-hydroxysuccinimide (NHS) ester, to facilitate a reaction with an amine group on the drug molecule, forming a stable amide bond.[1][8]
The N-hydroxysuccinimide ester of MBS, known as this compound N-hydroxysuccinimide ester, is a widely used reagent for this purpose.[8]
Conjugation Chemistry: The Step-by-Step Process
The use of MBS or its activated NHS ester form in ADC synthesis generally follows a two-part strategy: linking the drug to the linker and then conjugating the drug-linker complex to the antibody.
Part 1: Preparation of the Drug-Linker Complex
-
Activation of MBS (if necessary): The carboxylic acid of MBS is activated to facilitate its reaction with the drug. This is commonly achieved by reacting MBS with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) to form the MBS-NHS ester.[1]
-
Conjugation to the Drug: The activated MBS-NHS ester is then reacted with a cytotoxic drug that contains a primary or secondary amine group. This reaction forms a stable amide bond, creating the maleimide-functionalized drug-linker complex.
Part 2: Conjugation to the Antibody
-
Antibody Preparation: The interchain disulfide bonds in the hinge region of the antibody (typically an IgG1) are partially or fully reduced to generate free sulfhydryl groups.[9] Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[9][10] This step is critical as it exposes the cysteine residues for conjugation.
-
Thiol-Maleimide Reaction: The maleimide group of the drug-linker complex is then reacted with the free sulfhydryl groups on the reduced antibody.[] This Michael addition reaction forms a stable thioether bond, covalently linking the drug payload to the antibody.[][7]
-
Purification: The resulting ADC is purified to remove any unconjugated drug-linker, free drug, and other reactants.
The following diagram illustrates the general workflow for ADC synthesis using a maleimide-based linker.
Detailed Experimental Protocols
The following are generalized protocols based on established bioconjugation principles.[1][9] Specific conditions may vary depending on the antibody, drug, and linker used.
Protocol 1: Antibody Reduction
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution containing an EDTA-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation of sulfhydryl groups.
-
Antibody Preparation: Dialyze the monoclonal antibody into the prepared buffer. Adjust the antibody concentration to a working range (e.g., 2.5-10 mg/mL).[9]
-
Reduction: Add a calculated molar excess of a reducing agent like DTT or TCEP to the antibody solution.[9] The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[9][10]
-
Purification: Remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[9]
Protocol 2: Conjugation of Drug-Linker to Reduced Antibody
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in an organic solvent such as DMSO to create a stock solution.[9]
-
Conjugation Reaction: Add a slight molar excess of the drug-linker solution to the chilled, reduced antibody solution with gentle mixing.[9] The final concentration of the organic solvent should typically be kept low (e.g., <10%) to maintain antibody stability.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled low temperature (e.g., 4°C or on ice) to form the thioether bond.[9]
-
Quenching: Quench the reaction by adding a molar excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to react with any remaining unreacted maleimide groups.[9]
-
Purification: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or tangential flow filtration to remove unreacted drug-linker, quenching agent, and any aggregated protein.
Quantitative Data and ADC Characterization
The performance of an ADC is evaluated using several key quantitative metrics. The use of maleimide linkers directly impacts these parameters.
Drug-to-Antibody Ratio (DAR)
The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute that influences the ADC's efficacy and toxicity.[7]
-
Measurement Techniques: DAR is commonly determined using techniques such as Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] Mass Spectrometry (LC-MS) is also used for precise mass determination of different drug-loaded species.
-
Typical Values: For ADCs using cysteine-maleimide chemistry, a heterogeneous mixture of species with DAR values of 0, 2, 4, 6, and 8 is often produced, with an average DAR typically targeted between 3.5 and 4.[11][12]
| Technique | Principle | Information Provided |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (one for the antibody, one for the drug).[7] | Average DAR.[7] |
| HIC-HPLC | Separates ADC species based on hydrophobicity.[11] | Distribution of DAR species (DAR 0, 2, 4, etc.).[11] |
| RP-HPLC | Separates light and heavy chains of the reduced ADC. | DAR for light and heavy chains. |
| LC-MS | Measures the mass of the intact or reduced ADC species. | Precise mass of each DAR species, confirming conjugation. |
Stability of the Maleimide Linkage
A significant challenge with traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[12][13]
-
Payload Transfer: Studies have shown that the released maleimide-containing drug-linker can be transferred to other thiol-containing proteins in plasma, most notably serum albumin.[14][15][16] This can lead to a discrepancy between the measured loss of DAR and the concentration of free payload in circulation.[14][15][16]
-
Improving Stability: To address this instability, next-generation maleimides have been developed. These include strategies like succinimide ring hydrolysis, which can be facilitated by incorporating hydrolysis-assisting groups into the linker to create a more stable, ring-opened structure.[13] Other approaches involve using substituted maleimides, such as dithiomaleimides (DTM) or dibromomaleimides (DBM), which form more stable re-bridged disulfide bonds.[17]
The diagram below illustrates the instability of the thiosuccinimide linkage and the stabilizing effect of hydrolysis.
Conclusion
This compound and its derivatives are foundational tools in the construction of antibody-drug conjugates. The specific and efficient reaction of the maleimide group with antibody cysteine residues provides a reliable method for attaching cytotoxic payloads. However, the stability of the resulting thioether linkage is a critical consideration. While challenges such as the retro-Michael reaction exist, ongoing innovations in linker chemistry, including the development of next-generation maleimides, are leading to more stable and effective ADCs. A thorough understanding of the conjugation chemistry, detailed experimental control, and robust analytical characterization are paramount for the successful development of ADCs utilizing maleimide-based linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-马来酰亚胺基苯甲酸 N -羟基琥珀酰亚胺酯 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-Maleimidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Maleimidobenzoic acid (3-MBA) is a heterobifunctional crosslinker essential for the precise, covalent modification of proteins. Its utility lies in its two distinct reactive moieties: a maleimide group and a carboxylic acid group. The maleimide group selectively reacts with the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This specificity allows for site-directed labeling of proteins. The carboxylic acid group provides a versatile handle for subsequent conjugation to other molecules, such as fluorescent probes, affinity tags, or drug molecules, through standard amine-reactive chemistry. This two-step labeling strategy offers researchers significant control over the construction of complex bioconjugates.
These application notes provide detailed protocols for the labeling of proteins with this compound and the subsequent modification of the introduced carboxyl group.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| 3-MBA to Protein Molar Ratio | 10:1 to 20:1 | A molar excess of 3-MBA is recommended to drive the reaction to completion. This may need optimization for specific proteins. |
| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES, Tris | Buffer should be free of thiol-containing reagents. |
| pH | 7.0 - 7.5 | Optimal for the specific reaction between maleimides and thiols. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours or 4°C overnight are typical conditions. Lower temperatures may be preferable for sensitive proteins. |
| Reaction Time | 2 hours to overnight | Reaction progress can be monitored by analytical techniques. |
| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) | A 10-100 fold molar excess of TCEP can be used to reduce disulfide bonds and free up cysteine residues for labeling. |
Table 2: Typical Labeling Efficiency and Stability of Maleimide-Protein Conjugates
| Parameter | Typical Value | Method of Determination | Notes |
| Labeling Efficiency | 70 - 95%[1][2] | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | Efficiency is protein-dependent and can be optimized by adjusting reaction conditions. |
| Specificity | >95% for Cysteine Residues[1] | Mass Spectrometry, SDS-PAGE with fluorescent imaging | Maleimides show high selectivity for thiol groups at neutral pH. |
| Conjugate Stability | Half-life of 20 to 80 hours in the presence of glutathione[3] | HPLC, Mass Spectrometry | The thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. Stability can be enhanced by subsequent hydrolysis of the succinimide ring. |
Experimental Protocols
Part 1: One-Step Protocol for Labeling Proteins with this compound
This protocol describes the initial conjugation of 3-MBA to a protein via its cysteine residues.
Materials:
-
Protein of interest (containing at least one cysteine residue)
-
This compound (3-MBA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Desalting column (e.g., Sephadex G-25)
-
Quenching Reagent: 1 M 2-Mercaptoethanol or L-Cysteine in reaction buffer
Procedure:
-
Protein Preparation: a. Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. Note: It is not necessary to remove TCEP before adding the maleimide reagent.
-
Preparation of 3-MBA Stock Solution: a. Immediately before use, prepare a 10 mM stock solution of 3-MBA in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add a 10-20 fold molar excess of the 10 mM 3-MBA stock solution to the protein solution. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Quenching the Reaction (Optional but Recommended): a. To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration that is in large excess to the unreacted 3-MBA. Incubate for 15-30 minutes.
-
Purification of the 3-MBA Labeled Protein: a. Remove excess, unreacted 3-MBA and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.
-
Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. The degree of labeling can be determined by mass spectrometry, which will show a mass shift corresponding to the number of 3-MBA molecules conjugated to the protein.
Part 2: Two-Step Protocol for Conjugation to the Carboxylic Acid of a 3-MBA Labeled Protein
This protocol describes the activation of the carboxylic acid group on the 3-MBA-protein conjugate and subsequent reaction with an amine-containing molecule.
Materials:
-
3-MBA labeled protein (from Part 1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Amine-containing molecule (e.g., fluorescent probe with an amine group, biotin-amine)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Buffer Exchange: a. Exchange the buffer of the 3-MBA labeled protein solution to the Activation Buffer using a desalting column.
-
Activation of the Carboxylic Acid: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. b. Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS (or Sulfo-NHS) to the 3-MBA labeled protein solution. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation to the Amine-containing Molecule: a. Immediately after activation, remove the excess EDC and NHS and exchange the buffer to the Coupling Buffer using a desalting column. b. Add the amine-containing molecule to the activated 3-MBA labeled protein. The molar ratio will depend on the desired degree of labeling and should be optimized. A 10-50 fold molar excess of the amine-containing molecule is a good starting point. c. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-esters.
-
Purification of the Final Conjugate: a. Purify the final protein conjugate from excess reagents using a desalting column or other appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
Characterization: a. Characterize the final conjugate using appropriate methods, such as UV-Vis spectroscopy to determine the degree of labeling with a fluorescent probe, or mass spectrometry to confirm the final mass of the conjugate.
Mandatory Visualization
Caption: Workflow for the one-step labeling of a protein with this compound.
Caption: Workflow for the two-step conjugation to the carboxylic acid of a 3-MBA labeled protein.
Caption: Logical relationship of the two-step protein modification using this compound.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Peptide Conjugation Using 3-Maleimidobenzoic acid (MBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide conjugation is a fundamental technique in various fields, including immunology, drug delivery, and diagnostics. It involves the covalent attachment of a peptide to a larger molecule, often a carrier protein, to enhance its immunogenicity, stability, or to impart new functionalities.[][2] 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS) is a heterobifunctional crosslinker widely used for this purpose.[3]
MBS contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues) on a carrier protein, while the maleimide group specifically reacts with sulfhydryl (thiol) groups (e.g., cysteine residues) on a peptide.[3][4] This two-step process allows for controlled and specific conjugation, minimizing the formation of unwanted byproducts.[5]
These application notes provide a detailed protocol for the conjugation of a cysteine-containing peptide to a carrier protein using MBS.
Data Presentation
The following table summarizes the key quantitative parameters for the peptide conjugation protocol described below.
| Parameter | Recommended Value/Range | Notes |
| Carrier Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| MBS to Carrier Protein Molar Ratio | 10-50 fold molar excess | Empirical testing is recommended to optimize the level of activation.[5] |
| Activation Reaction pH | 7.0-7.5 | Optimal for NHS ester reaction with primary amines.[4][6] |
| Activation Reaction Time | 30 minutes at room temperature or 2 hours at 4°C | [5] |
| Peptide to Activated Carrier Molar Ratio | 1-5 fold molar excess | A preliminary test conjugation is advised to avoid precipitation.[7] |
| Conjugation Reaction pH | 6.5-7.2 | Optimal for maleimide reaction with sulfhydryls.[4][8] |
| Conjugation Reaction Time | 3 hours at room temperature or overnight at 4°C | [9] |
| Peptide Thiol Reduction | 100-fold molar excess of TCEP | To ensure free sulfhydryl groups are available for reaction.[10][11] |
Experimental Protocols
This protocol is divided into five main stages: preparation of reagents, activation of the carrier protein, preparation of the peptide, conjugation, and purification of the conjugate.
Materials and Reagents
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))[2]
-
Cysteine-containing peptide
-
This compound N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Phosphate Buffer, 0.05 M, pH 6.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., PD-10)
-
Ammonium bicarbonate, 0.1 M
-
Standard laboratory equipment (vortex mixer, centrifuge, spectrophotometer)
Step 1: Preparation of Reagents
-
Carrier Protein Solution: Dissolve the carrier protein (e.g., 5 mg of KLH or BSA) in an appropriate volume of PBS (e.g., 0.5 mL) to achieve a concentration of 1-10 mg/mL.[9]
-
MBS Solution: Immediately before use, dissolve MBS in DMF or DMSO to a concentration of 10-15 mg/mL (e.g., 3 mg in 200 µL).[9] MBS is moisture-sensitive and should be stored with a desiccant.[12]
-
Peptide Solution: Dissolve the cysteine-containing peptide in DMF or a suitable buffer.[9] If the peptide has disulfide bonds, it will require reduction.
Step 2: Activation of the Carrier Protein with MBS
-
Add the MBS solution to the carrier protein solution. A 10- to 50-fold molar excess of MBS is generally recommended.[5]
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring or rotation.[5][9]
-
Remove the excess, unreacted MBS using a desalting column (e.g., PD-10) equilibrated with 0.05 M phosphate buffer, pH 6.0.[9]
-
Collect the fractions containing the MBS-activated carrier protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Step 3: Preparation of the Peptide
-
If the peptide contains disulfide bonds, they must be reduced to free the sulfhydryl group for conjugation.
-
Dissolve the peptide in a degassed buffer (pH 7.0-7.5).[10][11]
-
Add a 100-fold molar excess of TCEP and incubate for 20 minutes at room temperature.[10][11]
-
The reduced peptide can be used directly in the conjugation reaction.
Step 4: Conjugation of the Peptide to the Activated Carrier Protein
-
Add the prepared peptide solution to the solution of the MBS-activated carrier protein.[9]
-
Adjust the pH of the reaction mixture to 7.0-7.2 if necessary.[9] This pH range is crucial for the specific reaction between the maleimide and sulfhydryl groups.[8]
-
Incubate the reaction for 3 hours at room temperature or overnight at 4°C with gentle stirring.[9]
Step 5: Purification of the Peptide-Protein Conjugate
-
After the conjugation reaction, the final product needs to be purified to remove unconjugated peptide and any remaining reactants.[]
-
Purification can be achieved using techniques such as size exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).[][7]
-
For lyophilization, add 0.1 M ammonium bicarbonate to the conjugate solution.[9]
-
The final conjugate can be characterized by methods like SDS-PAGE and mass spectrometry to confirm successful conjugation.[]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for peptide conjugation using MBS.
Signaling Pathway/Logical Relationship
Caption: Chemical reaction of MBS-mediated peptide conjugation.
References
- 2. jpt.com [jpt.com]
- 3. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 4. cyanagen.com [cyanagen.com]
- 5. labmartgh.com [labmartgh.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lifetein.com [lifetein.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Creating Bioconjugates with 3-Maleimidobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 3-Maleimidobenzoic Acid in Bioconjugation
This compound is a heterobifunctional crosslinking reagent instrumental in the covalent linkage of molecules, with a particular emphasis on biomolecules.[1] Its structure is characterized by two primary functional groups: a maleimide group and a carboxylic acid group. The maleimide moiety exhibits high selectivity in reacting with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins, leading to the formation of a stable thioether bond.[1] Concurrently, the carboxylic acid group can be activated to react with primary amines, such as those found on lysine residues or the N-terminus of a protein, or it can be utilized for conjugation to other molecules possessing a reactive group for the carboxyl moiety. This inherent dual reactivity establishes this compound as a versatile and valuable tool for the synthesis of a diverse array of bioconjugates.
Mechanism of Action: The Maleimide-Thiol Reaction
The conjugation of this compound to a biomolecule containing a thiol group occurs through a Michael addition reaction. In this mechanism, the thiol group functions as a nucleophile, attacking one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. This reaction is highly specific for thiols, particularly within a pH range of 6.5 to 7.5. Within this optimal pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing potential side reactions with other nucleophilic groups, such as amines.
Key Reaction Parameters
The success of the bioconjugation reaction is contingent upon several critical factors:
-
pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Reaction rates are significantly diminished at a pH below 6.5, whereas at a pH above 7.5, the maleimide ring becomes increasingly prone to hydrolysis, which renders it inactive.
-
Temperature: The reaction is typically conducted at either room temperature or at 4°C. The use of lower temperatures can decelerate the reaction rate, which may be advantageous in minimizing side reactions, but will necessitate longer incubation periods.
-
Stoichiometry: The molar ratio of the maleimide reagent to the thiol-containing biomolecule is a crucial parameter that requires optimization to attain the desired degree of labeling. A molar excess of the maleimide reagent is frequently employed to drive the reaction towards completion.
-
Reducing Agents: For proteins in which the target cysteine residues are involved in disulfide bonds, the use of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) is necessary to cleave the disulfide bonds and expose the free thiols prior to conjugation. TCEP is often the preferred reducing agent due to its stability and the absence of a thiol group in its structure, which could otherwise compete in the reaction.
Potential Side Reactions
-
Hydrolysis of the Maleimide Ring: At pH values exceeding 7.5, the maleimide ring is susceptible to hydrolysis, which results in the formation of a non-reactive maleamic acid derivative. It is therefore imperative to maintain the pH within the recommended range.
-
Reaction with other Nucleophiles: Although the maleimide group demonstrates high selectivity for thiols, it can also react with other nucleophiles, such as primary amines (e.g., lysine residues), at higher pH values.
-
Retro-Michael Reaction: The thioether bond that is formed has the potential to undergo a retro-Michael reaction under certain conditions, which would lead to the dissociation of the conjugate. However, the resulting succinimidyl thioether linkage is generally considered to be stable under physiological conditions.
Applications of this compound Bioconjugates
The versatility of this compound renders it a valuable tool across a spectrum of research and development domains:
-
Protein Labeling: This includes the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for their use in a variety of assays, such as fluorescence microscopy, flow cytometry, and western blotting.[1]
-
Antibody-Drug Conjugates (ADCs): This involves linking potent cytotoxic drugs to monoclonal antibodies for the purpose of targeted cancer therapy. The antibody component directs the drug to the tumor cells, thereby minimizing off-target toxicity.
-
Surface Immobilization: This application entails the covalent attachment of proteins to surfaces, such as microplates or nanoparticles, for the development of biosensors, immunoassays, and other diagnostic tools.[1]
-
Peptide Modification: This is the modification of peptides to enhance their stability, improve target binding, or to attach other functional molecules.
Data Presentation
Table 1: Illustrative Reaction Conditions and Conjugation Efficiency
| Biomolecule | This compound:Biomolecule Molar Ratio | pH | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) | Degree of Labeling (DOL) |
| Antibody A (with reduced disulfides) | 10:1 | 7.2 | 25 | 2 | ~85 | 3.5 |
| Peptide B (with a single cysteine) | 5:1 | 7.0 | 25 | 1 | >95 | ~1.0 |
| Enzyme C (with surface cysteines) | 20:1 | 6.8 | 4 | 12 | ~70 | 2.8 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the specific biomolecule, purity of reagents, and precise reaction conditions.
Table 2: Illustrative Stability of a this compound-Antibody Conjugate
| Storage Condition | Incubation Time | Percentage of Intact Conjugate (%) |
| PBS, pH 7.4, 4°C | 30 days | >95 |
| Human Serum, 37°C | 7 days | ~85 |
| PBS, pH 5.0, 37°C | 7 days | >90 |
Note: The data presented in this table is for illustrative purposes only. The stability of the conjugate is dependent on the specific biomolecule and the linker chemistry.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general method for the labeling of a protein with this compound. The procedure involves the initial activation of the carboxylic acid group of this compound to an NHS ester. This activated ester then reacts with a primary amine on a reporter molecule (e.g., a fluorescent dye containing an amine group). The resultant maleimide-functionalized reporter is subsequently conjugated to the thiol groups of the target protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reporter molecule with a primary amine group (e.g., fluorescent dye-amine)
-
Target protein with free thiol groups
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reducing agent (if necessary): TCEP solution (10 mM)
-
Desalting column or dialysis cassette
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of this compound (Preparation of NHS ester):
-
Dissolve this compound and NHS in anhydrous DMF at equimolar concentrations.
-
Add DCC or EDC (1.1 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, ensuring protection from light.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting this compound NHS ester can be used directly or may be purified by chromatography.
-
-
Preparation of Maleimide-Functionalized Reporter Molecule:
-
Dissolve the reporter molecule (containing a primary amine) in DMF or DMSO.
-
Add the activated this compound NHS ester solution to the reporter molecule solution, using a 1.5 to 3-fold molar excess.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting maleimide-functionalized reporter molecule can be purified by HPLC.
-
-
Preparation of the Target Protein:
-
Dissolve the protein in the Reaction Buffer to achieve a concentration of 1-10 mg/mL.
-
If the cysteine residues of the protein are present as disulfide bonds, add TCEP solution to a final concentration of 1-5 mM. Incubate the mixture at room temperature for 30-60 minutes to facilitate the reduction of the disulfide bonds.
-
Remove the excess TCEP by utilizing a desalting column that has been equilibrated with the Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the purified maleimide-functionalized reporter molecule in a minimal volume of DMF or DMSO.
-
Slowly add the maleimide-functionalized reporter solution to the prepared protein solution while gently stirring. The molar ratio of the reporter to the protein should be optimized, with a recommended starting point of 10:1 to 20:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring protection from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a solution of a thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 1-10 mM.
-
Incubate the mixture for 30 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove the unreacted reporter molecule and other small molecules by employing size-exclusion chromatography (e.g., a desalting column) or through dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the Bioconjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the concentration of the conjugated reporter molecule by measuring its absorbance at its maximum wavelength.
-
Calculate the Degree of Labeling (DOL) as the molar ratio of the reporter molecule to the protein.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using this compound as a Linker
This protocol details the procedure for the creation of an ADC, in which a drug is linked to an antibody through the use of this compound.
Materials:
-
Monoclonal antibody (mAb)
-
Drug molecule with a reactive group for the carboxylic acid of the linker (e.g., an amine)
-
This compound
-
Activation reagents for the carboxylic acid (e.g., NHS and DCC/EDC)
-
Reducing agent: TCEP
-
Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA
-
Quenching solution: N-acetylcysteine solution (10 mM)
-
Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of the Drug-Linker Conjugate:
-
Activate the carboxylic acid of this compound to an NHS ester, following the procedure outlined in Protocol 1, Step 1.
-
React the activated this compound NHS ester with the amine-containing drug molecule to synthesize the maleimide-functionalized drug.
-
Purify the drug-linker conjugate using chromatography (e.g., HPLC).
-
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a calculated amount of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction. The quantity of TCEP required will be dependent on the number of interchain disulfide bonds to be reduced and should be optimized accordingly.
-
Incubate the reaction at 37°C for a period of 1-2 hours.
-
Remove the excess TCEP using a desalting column or TFF, and exchange the buffer with fresh, degassed Conjugation Buffer.
-
-
Conjugation of the Drug-Linker to the Antibody:
-
Dissolve the purified maleimide-functionalized drug in a minimal amount of a co-solvent such as DMSO.
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle mixing. A molar excess of the drug-linker (e.g., 1.5 to 5-fold over the available thiol groups) is recommended.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching the Reaction:
-
Add the N-acetylcysteine solution to the reaction mixture in order to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC to remove unreacted drug-linker, quenching agent, and any aggregates. This can be achieved using SEC or TFF.
-
-
Characterization of the ADC:
-
Determine the protein concentration (UV-Vis at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Assess the level of aggregation by Size-Exclusion Chromatography (SEC).
-
Evaluate the binding affinity of the ADC to its target antigen using methods such as ELISA or Surface Plasmon Resonance (SPR).
-
Assess the in vitro cytotoxicity of the ADC on relevant target cancer cell lines.
-
Mandatory Visualization
Caption: Experimental workflow for creating a bioconjugate.
Caption: Mechanism of the maleimide-thiol reaction.
Caption: Targeted drug delivery with an ADC.
References
Application Notes and Protocols: Functionalization of Nanoparticles with 3-Maleimidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostics. 3-Maleimidobenzoic acid and its derivatives serve as key bifunctional linkers, enabling the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and therapeutic agents, to the nanoparticle surface. The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups via a Michael addition reaction, forming a stable thioether bond. This "click chemistry" approach is widely favored for its high selectivity, rapid reaction kinetics, and biocompatible reaction conditions.[1][2][3]
This document provides detailed application notes and protocols for the functionalization of nanoparticles using this compound, focusing on polymeric and gold nanoparticles as exemplary platforms.
Key Principles of Maleimide-Thiol Chemistry
The conjugation process typically involves two main steps:
-
Introduction of the Maleimide Group: The nanoparticle surface, often possessing amine or hydroxyl groups, is first modified to introduce the maleimide functionality. This is commonly achieved by reacting the nanoparticle with an N-hydroxysuccinimide (NHS) ester of a maleimide-containing molecule, such as this compound N-hydroxysuccinimide ester (MBS). The NHS ester reacts with primary amines on the nanoparticle surface to form a stable amide bond.[4][5]
-
Conjugation of Thiolated Molecules: The maleimide-functionalized nanoparticle is then reacted with a molecule containing a free thiol group. The thiol group undergoes a nucleophilic addition to the double bond of the maleimide ring, resulting in a stable covalent linkage.[6] This reaction is highly efficient and proceeds readily at or near neutral pH.[4]
Data Presentation: Reaction Parameters for Nanoparticle Functionalization
The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time.[2] The following tables summarize typical reaction conditions and outcomes for the functionalization of different nanoparticle systems.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation on PLGA Nanoparticles [2]
| Ligand | Maleimide:Thiol Molar Ratio | pH | Buffer | Reaction Time | Temperature | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 7.0 | 10 mM HEPES | 30 min | Room Temperature | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 7.4 | PBS | 2 h | Room Temperature | 58 ± 12 |
Table 2: Characterization of Functionalized Nanoparticles
| Nanoparticle System | Functionalization | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA-PEG | Maleimide | 105 ± 1 | Not Reported | Not Reported | [7] |
| PLGA-PEG-S2P Peptide | Maleimide-Thiol Conjugation | 183 | Not Reported | Not Reported | [8][9] |
| Gold Nanoparticles (AuNP) | OPSS-PEG-Maleimide | ~13 | Not Reported | Near Neutral/Positive | [4][10] |
Experimental Protocols
Protocol 1: Two-Step Functionalization of Amine-Modified Polymeric Nanoparticles with this compound and a Thiolated Peptide
This protocol describes the functionalization of pre-formed polymeric nanoparticles bearing surface amine groups.
Materials:
-
Amine-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles
-
This compound N-hydroxysuccinimide ester (MBS)
-
Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp or cRGD)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
HEPES buffer (10 mM, pH 7.0)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Standard laboratory equipment (vortex mixer, centrifuge, etc.)
Procedure:
-
Preparation of MBS Solution: Dissolve MBS in DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Activation of Nanoparticles:
-
Disperse the amine-functionalized PLGA nanoparticles in PBS (pH 7.2).[1]
-
Add the MBS solution to the nanoparticle suspension. The molar ratio of MBS to surface amine groups should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Maleimide-Functionalized Nanoparticles:
-
Remove unreacted MBS by centrifugation. Resuspend the nanoparticle pellet in fresh PBS. Repeat this washing step three times.[11] Alternatively, use centrifugal filter units for purification.
-
-
Conjugation with Thiolated Peptide:
-
Resuspend the purified maleimide-functionalized nanoparticles in 10 mM HEPES buffer (pH 7.0).
-
Add the thiol-containing peptide to the nanoparticle suspension. The optimal maleimide to thiol molar ratio should be determined experimentally, with a starting point of 2:1.[2]
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle stirring.[2]
-
-
Final Purification:
-
Purify the peptide-conjugated nanoparticles from unreacted peptide using centrifugation or centrifugal filtration as described in step 3.
-
Resuspend the final functionalized nanoparticles in an appropriate buffer for storage or downstream applications.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles before and after each functionalization step.
-
Morphology: Employ Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticle morphology.[9][12]
-
Conjugation Efficiency: Quantify the amount of conjugated peptide using methods such as HPLC analysis of the supernatant after conjugation or by using a fluorescently labeled peptide and measuring the fluorescence of the nanoparticles.[2]
-
Chemical Functionality: Confirm the presence of the maleimide group and the subsequent thioether bond formation using Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).[9][12][13]
Protocol 2: One-Step Functionalization of Gold Nanoparticles using a Heterobifunctional PEG-Maleimide Linker
This protocol utilizes a pre-synthesized linker containing a group with high affinity for gold (e.g., a disulfide) and a terminal maleimide group.[4][10]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Orthopyridyl disulfide-poly(ethylene glycol)-maleimide (OPSS-PEG-Mal)
-
Deionized water
-
Thiol-containing molecule for conjugation
-
Centrifuge capable of pelleting AuNPs
Procedure:
-
Functionalization of AuNPs with Maleimide-PEG:
-
Add a solution of OPSS-PEG-Mal to the citrate-stabilized AuNP suspension.
-
Incubate for approximately 30 minutes at room temperature to allow for ligand exchange.[4]
-
-
Purification:
-
Purify the maleimide-functionalized AuNPs by centrifugation to remove excess OPSS-PEG-Mal.[4] Resuspend the pellet in deionized water.
-
-
Conjugation with Thiolated Molecule:
-
Add the thiol-containing molecule to the purified maleimide-AuNP suspension.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Purification:
-
Remove unreacted thiol molecules by centrifugation.
-
Resuspend the final conjugated AuNPs in the desired buffer.
-
Mandatory Visualizations
Caption: Workflow for functionalizing amine-modified polymeric nanoparticles.
Caption: Logical relationship of nanoparticle functionalization.
Applications in Drug Development
The ability to conjugate specific targeting moieties to nanoparticles using this compound chemistry is paramount in modern drug development.
-
Targeted Cancer Therapy: Nanoparticles functionalized with antibodies or peptides (like cRGD) that recognize receptors overexpressed on tumor cells can enhance drug accumulation at the tumor site, increasing efficacy and reducing systemic toxicity.[11]
-
Intravesical Drug Delivery: Maleimide-functionalized mucoadhesive nanoparticles have shown enhanced retention on the urinary bladder mucosa, offering a promising strategy for the treatment of bladder cancer.[7]
-
Atherosclerosis Treatment: Peptide-conjugated nanoparticles can be designed to target specific markers in atherosclerotic plaques, enabling localized delivery of therapeutic agents like imatinib.[8][9]
-
Multivalent Vaccines: The specific nature of the maleimide-thiol reaction allows for the conjugation of multiple, different proteins to a single nanoparticle surface, paving the way for the development of multivalent vaccines.[14]
Conclusion
Functionalization with this compound and other maleimide derivatives is a robust and versatile strategy for engineering nanoparticles with desired biological functions. The high efficiency and specificity of the maleimide-thiol reaction provide a reliable method for attaching a wide array of biomolecules to nanoparticle surfaces. By carefully optimizing reaction conditions, researchers can develop sophisticated nanocarriers for targeted drug delivery, diagnostics, and other biomedical applications.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wilhelm-lab.com [wilhelm-lab.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S2P peptide-conjugated PLGA-Maleimide-PEG nanoparticles containing Imatinib for targeting drug delivery to atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of water-soluble maleimide-functionalized 3 nm gold nanoparticles: a new bioconjugation template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conjugation of Multiple Proteins Onto the Surface of PLGA/Lipid Hybrid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification using 3-Maleimidobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of 3-Maleimidobenzoic acid (MBS) in surface modification. MBS is a heterobifunctional crosslinker that facilitates the covalent immobilization of biomolecules onto surfaces, a critical step in the development of biosensors, immunoassays, and targeted drug delivery systems.
Introduction
This compound (MBS) is a valuable tool in bioconjugation and surface chemistry.[1][2] It possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts specifically with primary amines (-NH2), commonly found on protein lysine residues and the N-terminus, to form stable amide bonds.[3][4] The maleimide group reacts with sulfhydryl (thiol, -SH) groups, present in cysteine residues of proteins and peptides, to form a stable thioether linkage.[5][6][7] This dual reactivity allows for a controlled, two-step process for covalently attaching thiol-containing molecules to amine-functionalized surfaces, or vice-versa.
The maleimide-thiol reaction is highly specific and efficient at neutral pH (6.5-7.5), proceeding approximately 1,000 times faster than the reaction with amines under these conditions.[6] The NHS ester reaction with primary amines is typically carried out at a pH of 7.2-8.5.[3][4] The ability to perform these reactions sequentially provides precise control over the orientation and immobilization of biomolecules.
Key Applications
The unique properties of MBS make it suitable for a wide range of applications in research and drug development, including:
-
Immunoassay Development: Immobilization of antibodies or antigens onto microplates or sensor surfaces for ELISA and other binding assays.[1]
-
Biosensor Fabrication: Covalent attachment of enzymes, antibodies, or nucleic acids to transducer surfaces for the detection of specific analytes.[1]
-
Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) for specific cell or tissue recognition.[8][9]
-
Protein Microarrays: Creation of high-density arrays of proteins for studying protein-protein interactions, identifying disease biomarkers, and screening drug candidates.
-
Cell Adhesion Studies: Modification of surfaces with cell-adhesive peptides (e.g., RGD) to investigate cell attachment, spreading, and signaling.[6]
Experimental Protocols
The following section details the protocols for surface modification using MBS. This typically involves a two-step process: (1) activation of an amine-containing surface with MBS, and (2) conjugation of a thiol-containing molecule to the activated surface.
Materials and Reagents
-
This compound N-hydroxysuccinimide ester (MBS)
-
Amine-functionalized surface (e.g., amine-silanized glass slide, microplate)
-
Thiol-containing molecule (e.g., protein, peptide, or other ligand)
-
Organic Solvent (anhydrous): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffers:
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Solution (optional): L-cysteine or β-mercaptoethanol
-
Wash Buffer: PBS or Tris-Buffered Saline (TBS) with or without a mild detergent (e.g., 0.05% Tween-20)
Protocol 1: Surface Activation with MBS
This protocol describes the activation of an amine-functionalized surface with MBS.
-
Prepare MBS Solution: Immediately before use, dissolve MBS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). MBS is moisture-sensitive and should be stored in a desiccator.[3]
-
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
-
Activation Reaction:
-
Washing:
-
Remove the MBS solution.
-
Wash the surface thoroughly with Wash Buffer to remove any unreacted MBS. Perform at least three wash steps.
-
Protocol 2: Conjugation of Thiol-Containing Molecules
This protocol outlines the immobilization of a thiol-containing biomolecule onto the MBS-activated surface.
-
Prepare Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in Conjugation Buffer (pH 6.5-7.5).
-
If the molecule contains disulfide bonds, reduction may be necessary. Incubate with a reducing agent like TCEP (10-100x molar excess) for 20-30 minutes at room temperature. If using DTT, it must be removed prior to conjugation as it contains a free thiol.
-
-
Conjugation Reaction:
-
Apply the solution of the thiol-containing molecule to the MBS-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[5] The reaction should be protected from light if using fluorescently labeled molecules.
-
-
Washing:
-
Remove the solution containing the unreacted thiol-molecule.
-
Wash the surface extensively with Wash Buffer to remove non-specifically bound molecules.
-
-
Quenching (Optional):
-
To block any unreacted maleimide groups, the surface can be incubated with a solution of a small thiol-containing molecule (e.g., 10 mM L-cysteine or β-mercaptoethanol) in Conjugation Buffer for 15-30 minutes at room temperature.
-
Wash the surface again with Wash Buffer.
-
-
Storage: Store the modified surface in an appropriate buffer, protected from light and microbial contamination, at 4°C.
Quantitative Data Summary
The efficiency of surface modification can be influenced by several factors including the concentration of reagents, reaction time, and pH. The following tables summarize key quantitative parameters gathered from various sources.
| Parameter | Recommended Range | Source(s) |
| MBS to Amine Molar Ratio | 10-50 fold excess | [10] |
| NHS-Ester Reaction pH | 7.2 - 8.5 | [3][4] |
| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | [3][5] |
| Activation Time (NHS-Ester) | 30 min - 2 hours | [3][10] |
| Conjugation Time (Maleimide-Thiol) | 1 - 2 hours (RT) or overnight (4°C) | [5] |
| Ligand | Maleimide:Thiol Molar Ratio | Reaction Time | Reaction Buffer | Conjugation Efficiency | Source(s) |
| cRGDfK Peptide | 2:1 | 30 min | 10 mM HEPES, pH 7.0 | 84 ± 4% | [8][9] |
| 11A4 Nanobody | 5:1 | 2 hours | PBS, pH 7.4 | 58 ± 12% | [8] |
Characterization of Modified Surfaces
Successful surface modification should be verified using appropriate analytical techniques. The choice of technique will depend on the nature of the surface and the immobilized molecule.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of specific elements (e.g., nitrogen from amide bonds, sulfur from thioether bonds) on the surface, providing evidence of successful immobilization.[11]
-
Contact Angle Measurement: Changes in surface wettability (hydrophilicity/hydrophobicity) can indicate successful modification.[11]
-
Atomic Force Microscopy (AFM): Provides topographical information and can be used to visualize the morphology of the modified surface.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the formation of new chemical bonds (e.g., amide and thioether bonds).
-
Fluorescence Microscopy: If a fluorescently labeled molecule is used, fluorescence microscopy can directly visualize its presence and distribution on the surface.
-
Quartz Crystal Microbalance with Dissipation (QCM-D): A highly sensitive technique that can monitor the mass and viscoelastic properties of the adsorbed layers in real-time, confirming binding events.[11]
-
Ellipsometry: Measures the thickness of the molecular layers deposited on the surface.
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for surface modification with MBS.
Caption: Experimental workflow for surface modification using MBS.
Caption: Chemical reaction pathway for MBS-mediated surface modification.
References
- 1. lifetein.com [lifetein.com]
- 2. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 3. labmartgh.com [labmartgh.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Direct Experimental Evidence of Biomimetic Surfaces with Chemical Modifications Interfering with Adhesive Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Labeling of Thiol-Modified Oligonucleotides using 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of oligonucleotides to other molecules such as proteins, peptides, or surfaces is a cornerstone of modern biotechnology and drug development. Applications range from the creation of sensitive diagnostic probes and molecular beacons to the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1] The thiol-maleimide reaction, a Michael addition, is a highly efficient and specific method for creating stable covalent linkages under mild, aqueous conditions.[2][3] This application note details the use of the heterobifunctional crosslinker, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS), for the two-step labeling of oligonucleotides.
MBS contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide. The typical strategy involves first reacting an amino-modified oligonucleotide with the NHS ester to form a stable amide bond, thereby introducing a maleimide group onto the oligonucleotide.[4][5] This maleimide-activated oligonucleotide can then be specifically conjugated to a molecule containing a free sulfhydryl (thiol) group, forming a stable thioether bond.[1][2] This method provides a high degree of control over the final conjugate structure.[4][5]
Principle of the Reaction
The labeling process is a two-stage procedure:
-
Activation of the Oligonucleotide: An oligonucleotide containing a primary amine (e.g., introduced via a 5'- or 3'-amino modifier) is reacted with the NHS ester moiety of MBS. This reaction occurs efficiently at a slightly alkaline pH (7.5-8.5) and results in a stable maleimide-activated oligonucleotide.
-
Conjugation to a Thiol-Containing Molecule: The maleimide-activated oligonucleotide is then reacted with a target molecule that possesses a free sulfhydryl group (e.g., a cysteine residue in a peptide or protein). This reaction is highly specific for thiols and proceeds optimally at a near-neutral pH (6.5-7.5), forming a stable thioether linkage.[2]
Experimental Protocols
Protocol 1: Activation of Amino-Modified Oligonucleotide with MBS
This protocol describes the reaction of an amino-modified oligonucleotide with MBS to generate a maleimide-activated oligonucleotide.
Materials and Reagents:
-
5'- or 3'-Amino-modified oligonucleotide
-
This compound N-hydroxysuccinimide ester (MBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5 (or Sodium Borate buffer, pH 8.5)
-
Nuclease-free water
-
Desalting columns (e.g., NAP-10) or HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
MBS Solution Preparation: Immediately before use, prepare a fresh solution of MBS in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL.[6][7] MBS is moisture-sensitive.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the MBS solution to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the excess, unreacted MBS and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a neutral buffer (e.g., PBS, pH 7.2). Alternatively, purification can be achieved using reverse-phase HPLC.
-
Quantification: Determine the concentration of the purified maleimide-activated oligonucleotide using UV-Vis spectrophotometry at 260 nm. The product should be used immediately in the next step due to the potential for hydrolysis of the maleimide group.[8]
Protocol 2: Conjugation of Maleimide-Activated Oligonucleotide to a Thiolated Molecule
This protocol details the final conjugation step to a sulfhydryl-containing molecule.
Materials and Reagents:
-
Purified maleimide-activated oligonucleotide (from Protocol 1)
-
Thiol-containing molecule (e.g., peptide, protein)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0.[9] (The buffer should be degassed to minimize thiol oxidation).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the thiol requires reduction from a disulfide bond.[6][10]
-
Purification system: Size-exclusion chromatography (SEC) or HPLC.
Procedure:
-
Preparation of Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer. If the molecule contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to reduce them to free thiols.[10]
-
Reaction Setup: Mix the maleimide-activated oligonucleotide with the thiolated molecule in the conjugation buffer. A 1.5- to 5-fold molar excess of the oligonucleotide is typically recommended to ensure efficient labeling of the target molecule.[3]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiol.[6]
-
Purification: Purify the resulting oligonucleotide conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography (for large molecules like proteins) or HPLC.
-
Analysis: Characterize the final conjugate using methods such as SDS-PAGE (for protein conjugates), mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and purity.
Data Presentation
The efficiency of the conjugation reactions can be assessed and optimized by varying reaction parameters. Below are tables summarizing typical results.
Table 1: Reagents and Recommended Conditions
| Parameter | Protocol 1 (Activation) | Protocol 2 (Conjugation) |
|---|---|---|
| Oligonucleotide | Amino-Modified Oligo | Maleimide-Activated Oligo |
| Crosslinker/Target | MBS | Thiol-Containing Molecule |
| Molar Ratio | 10-20 fold excess of MBS | 1.5-5 fold excess of Oligo |
| pH | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Time | 2-4 hours | 2 hours (RT) or Overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Recommended Buffer | 0.1 M Sodium Phosphate/Borate | 0.1 M Sodium Phosphate + EDTA |
Table 2: Example Characterization Data for an Oligonucleotide-Peptide Conjugate
| Analysis Method | Unconjugated Oligo | Unconjugated Peptide | Oligo-Peptide Conjugate |
|---|---|---|---|
| Mass (Expected) | 6058 Da | 1532 Da | 7590 Da |
| Mass (Observed by MS) | 6059 Da | 1532 Da | 7591 Da |
| RP-HPLC Retention Time | 15.2 min | 11.8 min | 18.5 min |
| Conjugation Efficiency | N/A | N/A | >85% (by HPLC peak area) |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.au.dk [pure.au.dk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Oligonucleotide-polymer conjugation for imaging mass cytometry [protocols.io]
Application Notes and Protocols for Preparing Enzyme Immunoconjugates with 3-Maleimidobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of enzyme immunoconjugates using the heterobifunctional crosslinker, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester (MBS). The protocols outlined below describe a two-step conjugation process, which involves the activation of an enzyme with MBS and its subsequent conjugation to a thiol-containing antibody. This method is widely applicable for creating sensitive and specific reagents for immunoassays such as ELISA, western blotting, and immunohistochemistry.
Principle of Conjugation
The preparation of enzyme-antibody conjugates using MBS is a two-step process that leverages the distinct reactivities of its two functional groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) on the enzyme, typically the ε-amino group of lysine residues, to form a stable amide bond. This reaction is most efficient at a pH of 7.0-9.0.
-
Maleimide group: This group reacts specifically with sulfhydryl (thiol, -SH) groups, such as those from cysteine residues on an antibody, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.
This two-step approach allows for controlled conjugation, minimizing the self-conjugation of either the enzyme or the antibody.
Experimental Protocols
Materials and Reagents
-
Enzyme (e.g., Horseradish Peroxidase, HRP)
-
Antibody (IgG)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
EDTA (Ethylenediaminetetraacetic acid)
-
Hydroxylamine-HCl
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Protocol 1: Preparation of Maleimide-Activated Enzyme
This protocol describes the activation of an enzyme containing primary amines with MBS.
-
Enzyme Preparation: Dissolve the enzyme (e.g., HRP) in PBS (pH 7.2) to a final concentration of 10 mg/mL.
-
MBS Solution Preparation: Immediately before use, dissolve MBS in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activation Reaction: While gently stirring the enzyme solution, add a 20-fold molar excess of the dissolved MBS.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
-
Purification: Remove excess, unreacted MBS by passing the reaction mixture through a desalting column pre-equilibrated with PBS (pH 6.5-7.5). Collect the protein-containing fractions. The maleimide-activated enzyme is now ready for conjugation to the thiolated antibody. It is recommended to use the activated enzyme immediately.
Protocol 2: Introduction of Thiol Groups into the Antibody
Antibodies often have stable disulfide bonds and may not have readily available free sulfhydryl groups for conjugation. Therefore, thiol groups need to be introduced. This can be achieved by either reducing existing disulfide bonds or by modifying primary amines with a reagent like SATA.
Method A: Thiolation using SATA
-
Antibody Preparation: Dissolve the antibody in PBS (pH 7.2-7.5) to a concentration of 10 mg/mL.
-
SATA Solution Preparation: Dissolve SATA in DMF or DMSO to a concentration of 10 mg/mL.
-
Thiolation Reaction: Add a 10 to 20-fold molar excess of the SATA solution to the antibody solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.
-
Deacetylation: To expose the free thiol group, add hydroxylamine-HCl to the reaction mixture to a final concentration of 0.5 M. Incubate for 2 hours at room temperature.
-
Purification: Purify the thiolated antibody from excess reagents by passing it through a desalting column pre-equilibrated with PBS containing 1-10 mM EDTA (pH 7.2). The EDTA is included to prevent the oxidation of the newly formed sulfhydryl groups.
Method B: Reduction of Disulfide Bonds
-
Antibody Preparation: Dissolve the antibody in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a concentration of 5-10 mg/mL.
-
Reduction: Add a 10-100 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Immediately remove the reducing agent by passing the solution through a desalting column equilibrated with PBS containing 1-10 mM EDTA (pH 7.2).
Protocol 3: Conjugation of Maleimide-Activated Enzyme to Thiolated Antibody
-
Conjugation Reaction: Immediately after purification, combine the maleimide-activated enzyme (from Protocol 1) and the thiolated antibody (from Protocol 2) in a reaction tube. A typical molar ratio is a 2 to 5-fold molar excess of the activated enzyme to the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as cysteine or 2-mercaptoethanol, to quench the unreacted maleimide groups.
-
Purification of the Immunoconjugate: The final enzyme-antibody conjugate can be purified from unconjugated enzyme and antibody using methods such as size exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A or G chromatography to capture the antibody conjugate).
Protocol 4: Characterization of the Enzyme Immunoconjugate
1. Determination of Enzyme-to-Antibody Ratio (E/A Ratio)
The E/A ratio can be determined spectrophotometrically.[][2]
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at a wavelength specific for the enzyme's chromophore (e.g., 403 nm for HRP).
-
Calculate the concentration of the antibody and the enzyme using their respective extinction coefficients and the Beer-Lambert law.
-
The molar E/A ratio is the molar concentration of the enzyme divided by the molar concentration of the antibody.
2. Assessment of Retained Enzymatic Activity
The enzymatic activity of the conjugate should be compared to that of the unconjugated enzyme.[3][4][5][6]
-
Prepare serial dilutions of both the conjugate and the unconjugated enzyme.
-
Perform a standard enzyme activity assay using a suitable substrate that produces a colorimetric or fluorometric signal. For HRP, common substrates include TMB (3,3',5,5'-tetramethylbenzidine) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Measure the rate of the reaction using a spectrophotometer or fluorometer.
-
Compare the activity of the conjugate to the unconjugated enzyme to determine the percentage of retained activity.
3. Assessment of Retained Antibody Binding Affinity
The ability of the conjugated antibody to bind to its target antigen can be assessed using an immunoassay, such as an ELISA.[7][8][9][10][11]
-
Coat a microtiter plate with the target antigen.
-
Add serial dilutions of both the conjugated and unconjugated antibody to the wells.
-
After incubation and washing, detect the bound antibody. For the unconjugated antibody, a secondary enzyme-labeled antibody is required. For the enzyme-conjugated antibody, the substrate for the conjugated enzyme can be added directly.
-
Compare the binding curves (absorbance vs. concentration) of the conjugated and unconjugated antibody to assess any changes in binding affinity.
Data Presentation
The following tables provide illustrative examples of the type of quantitative data that should be generated and recorded during the preparation and characterization of enzyme immunoconjugates.
Table 1: Optimization of MBS to Enzyme Molar Ratio
| Molar Ratio (MBS:Enzyme) | Enzyme Concentration (mg/mL) | Reaction Time (min) | Resulting Maleimide Groups per Enzyme |
| 10:1 | 10 | 60 | 1.5 |
| 20:1 | 10 | 60 | 2.8 |
| 30:1 | 10 | 60 | 4.1 |
Table 2: Optimization of SATA to Antibody Molar Ratio
| Molar Ratio (SATA:Antibody) | Antibody Concentration (mg/mL) | Reaction Time (min) | Resulting Thiol Groups per Antibody |
| 10:1 | 10 | 30 | 2.3 |
| 20:1 | 10 | 30 | 4.5 |
| 30:1 | 10 | 30 | 6.1 |
Table 3: Characterization of Purified Enzyme-Antibody Conjugate
| Conjugation Reaction (Activated Enzyme:Thiolated Antibody Molar Ratio) | Final Enzyme/Antibody Molar Ratio | Retained Enzyme Activity (%) | Retained Antibody Binding Affinity (%) |
| 2:1 | 1.8 | 85 | 90 |
| 5:1 | 3.5 | 75 | 82 |
| 10:1 | 5.2 | 60 | 70 |
Visualizations
Caption: Experimental workflow for preparing enzyme immunoconjugates.
Caption: Chemical reactions in the two-step conjugation process.
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate enzyme activity measurements. Two decades of development in the commutability of enzyme quality control materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. ELISA-based determination of immunological binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. Determination of antibody affinity by ELISA. Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 3-Maleimidobenzoic acid conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in 3-Maleimidobenzoic acid (MBS) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two reaction steps in a typical MBS conjugation?
A1: The two-step conjugation using MBS involves an amine reaction and a thiol reaction, each with a distinct optimal pH range. The N-hydroxysuccinimide (NHS) ester of MBS reacts most efficiently with primary amines (like lysine residues on a protein) at a pH of 7.2-8.5.[1] The subsequent reaction of the maleimide group with a sulfhydryl group (like a cysteine residue) is most efficient at a pH of 6.5-7.5.[1][2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4]
Q2: My MBS crosslinker is not water-soluble. How should I dissolve and handle it?
A2: MBS is not readily soluble in aqueous solutions and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][5] It is crucial to prepare these solutions fresh, as MBS is sensitive to moisture and can hydrolyze over time, rendering it inactive.[1] Do not store MBS in solution.[1] When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]
Q3: What are common reasons for low conjugation efficiency in the first (amine-reactive) step?
A3: Low efficiency in the NHS-ester reaction can be due to several factors:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[3][6] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[6]
-
Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided.[1]
-
Inaccessible amine groups: If the primary amine groups (e.g., lysine residues) on the target molecule are not accessible on the surface, the reaction will be inefficient.[1]
Q4: Why might the second (thiol-reactive) step of the conjugation be failing?
A4: Failure in the maleimide-thiol conjugation is often related to the availability and reactivity of the sulfhydryl groups:
-
Oxidation of thiols: Free sulfhydryl groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[2] This can be catalyzed by divalent metals.[2]
-
Hydrolysis of the maleimide group: The maleimide group can hydrolyze, especially at a pH above 7.5, rendering it inactive.[3][7] It's recommended to perform the conjugation at a pH between 6.5 and 7.5.[2][3][4]
-
Presence of competing thiols in the buffer: Buffers containing sulfhydryl compounds like dithiothreitol (DTT) will compete with the target molecule.[2]
Troubleshooting Guide
Problem: Low or no final conjugate yield.
This guide will walk you through a systematic approach to identify and resolve the root cause of low conjugation yield.
Step 1: Verify Reagent and Protein Integrity
Q: How can I be sure my MBS crosslinker and proteins are active?
A:
-
MBS Crosslinker: MBS is moisture-sensitive.[1][3] Always store it desiccated at the recommended temperature (typically 4°C for short-term and -20°C for long-term storage).[5][8] Prepare solutions in anhydrous DMSO or DMF immediately before use and do not store them.[1][2]
-
Protein Reactivity:
-
Amine Availability: Ensure your protein has accessible primary amines. If the protein structure is unknown, consider a protein characterization assay.
-
Sulfhydryl Availability: Quantify the number of free sulfhydryl groups using Ellman's reagent (DTNB).[2] If your protein contains disulfide bonds, they must be reduced prior to conjugation.[2][3] TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[2] If using DTT, it must be removed post-reduction and prior to conjugation.[2]
-
Step 2: Optimize Reaction Conditions
The MBS conjugation is a two-step process. Optimizing the conditions for each step is critical.
Table 1: Recommended Reaction Conditions for MBS Conjugation
| Parameter | Step 1: Amine Reaction (NHS Ester) | Step 2: Sulfhydryl Reaction (Maleimide) |
| pH | 7.2 - 8.5[1] | 6.5 - 7.5[1][2][3] |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES[6] | Phosphate, HEPES[2][9] |
| Incubation Time | 30 minutes at room temperature or 2 hours at 4°C[3][10] | 2 hours at room temperature or overnight at 2-8°C[9] |
| Molar Excess | 10- to 50-fold molar excess of MBS over the amine-containing protein[10] | Varies, often starting with a 10-20 fold molar excess of the maleimide-activated molecule to the thiol-containing molecule[2][9] |
Q: What buffer components should I avoid?
A:
-
For the NHS ester reaction: Avoid buffers containing primary amines like Tris and glycine.[1]
-
For the maleimide reaction: Avoid buffers containing thiols like DTT or 2-mercaptoethanol.[2]
-
To prevent re-oxidation of thiols, it is beneficial to degas buffers and include a chelating agent like EDTA (1-5 mM).[2][11]
Step 3: Purification and Analysis
Q: How can I effectively purify my final conjugate and remove unreacted components?
A: The choice of purification method depends on the properties of your conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): Useful for removing excess crosslinker and other small molecules.[2]
-
Affinity Chromatography: Can be used if one of the biomolecules has a suitable tag.
Experimental Protocols
Protocol 1: Two-Step MBS Conjugation
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing molecule (Molecule-SH).
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in an amine-free buffer (e.g., PBS) at pH 7.2-8.0.
-
Dissolve Molecule-SH in a thiol-free, degassed buffer (e.g., PBS with 1-5 mM EDTA) at pH 6.5-7.5. If necessary, reduce disulfide bonds with TCEP and remove the excess reducing agent if it contains thiols.
-
Immediately before use, dissolve MBS in anhydrous DMSO to create a 10 mM stock solution.[3][9]
-
-
Step 1: Activation of Protein-NH₂ with MBS
-
Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH
-
Combine the maleimide-activated Protein-NH₂ with Molecule-SH.
-
Incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light if using fluorescent dyes.[9]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography to separate the conjugate from unreacted molecules.
-
Visual Guides
Caption: Workflow for a two-step MBS conjugation reaction.
Caption: Chemical mechanism of MBS conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labmartgh.com [labmartgh.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. medkoo.com [medkoo.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Maleimidobenzoic Acid Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of labeling with 3-Maleimidobenzoic acid (3-MBA) and its derivatives, such as this compound N-hydroxysuccinimide ester (MBS).
Troubleshooting Guide
Low or inconsistent labeling efficiency is a common challenge. The following table outlines potential issues, their causes, and recommended solutions to optimize your 3-MBA conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect pH of Reaction Buffer: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows significantly.[2] Above pH 7.5, the maleimide group is prone to hydrolysis, rendering it inactive.[1] | - Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] - At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1] |
| Hydrolysis of 3-MBA: The maleimide ring can be hydrolyzed in aqueous solutions, especially at neutral to alkaline pH.[2] Aryl maleimides, like 3-MBA, are noted to be less stable than alkyl maleimides. | - Prepare 3-MBA solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[2] - For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2] | |
| Insufficient Free Thiols: Maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[1] Thiol groups can also re-oxidize to form disulfide bonds.[2] | - If your protein has disulfide bonds, they must be reduced prior to labeling using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] - TCEP is often preferred as it is effective over a broad pH range and typically does not need to be removed before conjugation.[1] - Degas buffers to remove dissolved oxygen, which can promote disulfide bond formation.[2] | |
| Suboptimal Molar Ratio: An incorrect molar ratio of 3-MBA to your thiol-containing molecule can lead to inefficient labeling. | - A common starting point is a 10 to 20-fold molar excess of the maleimide reagent.[1] - However, the optimal ratio is protein-dependent and should be determined empirically. For some molecules, a lower excess of 2:1 or 5:1 may be optimal.[1][3] | |
| Presence of Interfering Substances: Nucleophiles in the buffer, such as primary amines (e.g., Tris buffer) or other thiol-containing compounds (e.g., DTT), can compete with the target molecule for reaction with the maleimide.[4] | - Use a non-amine, non-thiol containing buffer such as PBS or HEPES.[5] - If a reducing agent like DTT is used, it must be removed before adding the 3-MBA reagent.[2] | |
| Protein Precipitation During or After Labeling | High Degree of Labeling: Excessive labeling can alter the protein's isoelectric point and solubility, leading to precipitation. | - Optimize the molar ratio of 3-MBA to protein to avoid over-labeling. Start with a lower molar excess and titrate upwards. - Perform the labeling reaction at a higher protein concentration (1-10 mg/mL) if possible, as this can improve labeling efficiency at lower molar ratios.[4][5] |
| Poor Solubility of 3-MBA: this compound and its NHS ester have limited solubility in aqueous buffers and may require an organic co-solvent.[6] | - Prepare a concentrated stock solution of 3-MBA in anhydrous DMSO or DMF.[4] - When adding the 3-MBA stock to your aqueous reaction buffer, ensure the final concentration of the organic solvent is low enough (typically 5-10%) to not denature your protein. | |
| Inconsistent Labeling Results | Instability of 3-MBA Stock Solution: Maleimide reagents are moisture-sensitive and can hydrolyze over time, even when stored in an organic solvent. | - Prepare fresh stock solutions of 3-MBA for each experiment. - If storing a stock solution is necessary, store it at -20°C or -80°C in an anhydrous solvent and use within a month for -20°C storage or up to 6 months at -80°C.[1] |
| Variability in Protein Preparation: Inconsistent reduction of disulfide bonds or the presence of contaminants in the protein sample can lead to variable labeling efficiency. | - Standardize your protein reduction and purification protocols. - Quantify the number of free thiols in your protein sample before each labeling experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] In this range, the thiol group is sufficiently reactive, while minimizing the competing hydrolysis of the maleimide group.[1] At a pH of 7.0, the reaction with thiols is significantly faster than with amines, which helps to ensure specific labeling.[1]
Q2: How should I prepare and store 3-MBA?
This compound and its NHS ester should be stored as a crystalline solid at -20°C. Due to the susceptibility of the maleimide group to hydrolysis, it is highly recommended to prepare stock solutions fresh for each experiment in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] If a stock solution must be stored, it should be kept at -20°C for no longer than a month or at -80°C for up to six months to maintain reactivity.[1]
Q3: Do I need to reduce my protein's disulfide bonds before labeling?
Yes, if you intend to label cysteine residues that are part of a disulfide bond, you must first reduce them.[1] Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide (S-S) bonds.[1] A common and effective reducing agent is TCEP, which can often be used without the need for removal prior to the labeling step.[1]
Q4: What molar excess of 3-MBA should I use?
A typical starting point is a 10- to 20-fold molar excess of 3-MBA to your protein or peptide.[1] However, the ideal ratio can vary significantly depending on the specific molecule and the number of available thiol groups.[3] It is advisable to perform small-scale optimization experiments with varying molar ratios to determine the optimal condition for your specific application.[1] For some molecules, a much lower molar excess (e.g., 2:1 or 5:1) has been found to be effective.[3][7]
Q5: What buffers are compatible with 3-MBA labeling?
It is crucial to use buffers that do not contain primary amines or thiols.[4] Good choices include phosphate-buffered saline (PBS), HEPES, and Tris-buffered saline (TBS) can be used, but Tris should be used with caution as it contains a primary amine.[5] Always ensure the pH of the buffer is adjusted to the optimal range of 6.5-7.5.[1]
Q6: How can I remove unreacted 3-MBA after the labeling reaction?
Excess, unreacted 3-MBA can be removed using size-based separation techniques.[1] Common methods include size-exclusion chromatography (SEC) with desalting columns (e.g., PD-10) or spin columns.[1] Dialysis or ultrafiltration can also be effective for removing small molecule impurities from larger protein conjugates.[4]
Q7: How can I determine the efficiency of my labeling reaction?
The degree of labeling (DOL), which is the average number of 3-MBA molecules conjugated per protein molecule, can be determined using several methods. A common approach is to use spectrophotometry to measure the absorbance of the protein and the conjugated molecule if it has a distinct chromophore. Alternatively, mass spectrometry (e.g., MALDI-TOF or ESI-MS) can provide a more precise determination of the DOL.
Experimental Protocols
Protocol 1: Standard 3-MBA Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for conjugating 3-MBA to a protein with available free thiols.
Materials:
-
Thiol-containing protein
-
This compound N-hydroxysuccinimide ester (MBS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent (optional): TCEP solution
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[5]
-
If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
3-MBA Stock Solution Preparation:
-
Allow the vial of MBS to warm to room temperature.
-
Prepare a 10 mM stock solution of MBS in anhydrous DMSO.[4] This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the calculated volume of the 10 mM MBS stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Purification:
-
Remove the unreacted MBS and any reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using a suitable method such as spectrophotometry or mass spectrometry.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample before labeling.
Materials:
-
Protein sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of cysteine or N-acetylcysteine in the Reaction Buffer.
-
Add Ellman's Reagent to each standard and measure the absorbance at 412 nm.
-
Plot the absorbance versus the molar concentration of the thiol standard to generate a standard curve.
-
-
Sample Measurement:
-
Add a known concentration of your protein sample to the Reaction Buffer.
-
Add Ellman's Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate Thiol Concentration:
-
Use the standard curve to determine the molar concentration of free thiols in your protein sample.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Reaction pathway of maleimide-thiol conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]
- 7. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]
common issues with 3-Maleimidobenzoic acid stability in aqueous solutions
Welcome to the technical support center for 3-Maleimidobenzoic acid (MBS). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of MBS in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issue for this compound (MBS) in aqueous solutions is the hydrolysis of the maleimide ring. This reaction is highly dependent on the pH of the solution. The hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols, thus preventing its intended conjugation chemistry[1][2].
Q2: How does pH affect the stability of MBS in aqueous solutions?
A2: The rate of maleimide hydrolysis is significantly influenced by pH. The maleimide group is most stable at a slightly acidic to neutral pH (6.5-7.5). As the pH increases above 7.5, the rate of hydrolysis increases substantially[1][3]. In highly alkaline conditions (pH > 8.5), the hydrolysis can be very rapid[4][5].
Q3: Can MBS react with other functional groups besides thiols in my experiments?
A3: Yes. At pH values above 7.5, the maleimide group of MBS can lose its chemoselectivity for thiols and begin to react with primary and secondary amines, such as the side chain of lysine residues in proteins[1]. This can lead to unintended crosslinking and heterogeneous products.
Q4: What are the recommended storage conditions for MBS solutions?
A4: It is strongly recommended not to store MBS in aqueous solutions for any significant length of time due to the risk of hydrolysis[1]. For long-term storage, MBS should be dissolved in a dry, water-miscible, and biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C[1]. Aqueous solutions of MBS should be prepared fresh immediately before use[1].
Q5: My MBS solution appears cloudy or has precipitated. What should I do?
A5: this compound N-hydroxysuccinimide ester has low solubility in aqueous buffers[6][7][8][9]. To improve solubility, it may be necessary to add a small amount of an organic co-solvent (e.g., DMSO, DMF) to the aqueous buffer, typically up to 5-10%[6][7][8][9]. Gentle warming or sonication can also aid in dissolution, but care should be taken to avoid high temperatures which can accelerate hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or No Conjugation Efficiency to Thiols
| Possible Cause | Recommended Solution |
| Hydrolysis of MBS | Prepare fresh aqueous solutions of MBS immediately before each experiment. Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5[1]. |
| Incorrect Buffer Composition | Avoid buffers containing primary or secondary amines or thiols. If a basic pH is required, consider using a hindered organic base like 2,6-lutidine[1]. |
| Precipitation of MBS | Ensure MBS is fully dissolved. If necessary, add a small amount of a compatible organic co-solvent (e.g., DMSO) to your reaction buffer[6][7][8][9]. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Recommended Solution |
| Reaction with Amines | Maintain the reaction pH at or below 7.5 to ensure chemoselectivity for thiols over amines[1]. |
| Hydrolysis of the Conjugate | After conjugation to a thiol, the resulting thiosuccinimide ring can be intentionally hydrolyzed under controlled basic conditions to form a stable, ring-opened product. This can prevent retro-Michael reactions[1]. |
Data on Maleimide Stability
| pH | Temperature (°C) | Expected Stability of Maleimide Group |
| 5.5 | 37 | High stability, slow hydrolysis[10]. |
| 7.0 | 20 | Moderate stability, approximately 15% hydrolysis observed over 2-5 hours for a PEG-maleimide[11]. |
| 7.4 | 37 | Reduced stability, faster hydrolysis compared to pH 5.5[10]. |
| 9.0 | 37 | Low stability, rapid hydrolysis[10]. |
| > 10.0 | Room Temp | Very low stability, very rapid hydrolysis[4][5]. |
Experimental Protocols
Protocol for Assessing MBS Stability by HPLC
This protocol allows for the quantitative analysis of MBS hydrolysis over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
MBS solution in the aqueous buffer of interest
Procedure:
-
Prepare a fresh solution of MBS in the desired aqueous buffer.
-
Immediately inject an aliquot of the solution onto the HPLC system as the time-zero sample.
-
Incubate the remaining MBS solution under the desired experimental conditions (e.g., specific pH and temperature).
-
At various time points, inject aliquots of the incubated solution onto the HPLC.
-
Use a gradient elution method, for example, starting with 95% Mobile Phase A and increasing the concentration of Mobile Phase B over time, to separate the intact MBS from its hydrolysis product.
-
Monitor the elution profile at a suitable wavelength (e.g., the absorbance maximum of MBS). The intact maleimide will have a characteristic retention time.
-
Quantify the peak area of the intact MBS at each time point to determine the rate of hydrolysis.
Protocol for Monitoring MBS Stability by ¹H NMR
This protocol provides a qualitative or semi-quantitative assessment of MBS stability.
Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Deuterated solvent (e.g., D₂O) compatible with the aqueous buffer
-
MBS
Procedure:
-
Dissolve a sample of MBS in the deuterated aqueous buffer.
-
Acquire a ¹H NMR spectrum immediately. The protons of the maleimide double bond typically appear as a sharp singlet at approximately 6.8 ppm.
-
Incubate the NMR tube under the desired conditions.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Monitor the disappearance of the characteristic maleimide proton signal at ~6.8 ppm. The decrease in the integration of this peak relative to an internal standard or other stable peaks in the molecule corresponds to the hydrolysis of the maleimide ring.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Workflow for assessing MBS stability in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]
- 9. This compound N-hydroxysuccinimide ester crystalline 58626-38-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
preventing hydrolysis of the maleimide group in 3-Maleimidobenzoic acid
Welcome to the technical support center for 3-Maleimidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the maleimide group during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker. It contains a maleimide group that selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, and a carboxylic acid group that can be activated to react with primary amines. It is frequently used to create stable bioconjugates, such as antibody-drug conjugates (ADCs).[1]
Q2: Why is the maleimide group prone to hydrolysis?
A2: The maleimide ring is susceptible to nucleophilic attack by water, which leads to the opening of the ring to form a non-reactive maleamic acid derivative.[2][3] This hydrolysis reaction is a competing reaction to the desired thiol conjugation.
Q3: What are the optimal pH conditions to minimize hydrolysis during conjugation?
A3: To ensure selectivity for thiols and minimize hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5.[3][4] At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also start to react with amines.[2]
Q4: How does temperature affect the stability of the maleimide group?
A4: Higher temperatures accelerate the rate of hydrolysis.[5] Therefore, it is advisable to perform conjugation reactions at room temperature or 4°C to enhance stability, especially during long incubation periods.[6]
Q5: Are there any differences in stability between aryl maleimides, like this compound, and alkyl maleimides?
A5: Yes, aryl maleimides are generally less stable and hydrolyze more rapidly than alkyl maleimides.[2][7] However, N-aryl maleimides have been shown to form more stable conjugates after the initial thiol addition due to accelerated hydrolysis of the resulting thiosuccinimide ring, which prevents the reverse reaction (retro-Michael addition).[4][8]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides solutions to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of the maleimide group before conjugation. | - Prepare aqueous solutions of the maleimide reagent immediately before use.[3]- Work within the recommended pH range of 6.5-7.5.[3]- Use degassed buffers to minimize oxidation of thiols.[6]- Consider performing the reaction at a lower temperature (e.g., 4°C) for extended reaction times.[6] |
| Oxidation of thiol groups on the protein/peptide. | - Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[6]- If using DTT (dithiothreitol), ensure its complete removal before adding the maleimide reagent, as it will compete for the maleimide.[6]- Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation.[6] | |
| Precipitation of this compound. | - this compound has limited solubility in aqueous buffers.[4][7]- Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[3] | |
| Inconsistent Results | Variability in the extent of maleimide hydrolysis. | - Strictly control the pH and temperature of your reaction.- Ensure consistent timing between the preparation of the maleimide solution and its use. |
| Loss of Conjugate After Purification | Reversal of the maleimide-thiol linkage (retro-Michael reaction). | - After conjugation, the resulting thiosuccinimide ring can be intentionally hydrolyzed to a more stable ring-opened form. This can be promoted by a slight increase in pH (e.g., pH 8.5-9) for a controlled period post-conjugation.[9] N-aryl maleimides naturally exhibit faster post-conjugation ring-opening hydrolysis, leading to more stable adducts.[4][8] |
Quantitative Data on Maleimide Stability
Table 1: Half-life of Unconjugated N-Aryl Maleimides at 37°C
| Compound | pH | Half-life (t½) |
| N-phenyl maleimide | 7.4 | ~55 minutes |
| N-fluorophenyl maleimide | 7.4 | ~28 minutes |
Data extracted from Christie et al. (2015).[8] This data suggests that the maleimide group of this compound is expected to have a relatively short half-life in aqueous solutions at physiological pH.
Table 2: Half-life of Thiosuccinimide Adducts (Post-Conjugation) at 37°C
| Adduct Type | pH | Half-life (t½) for Ring-Opening Hydrolysis |
| N-alkyl thiosuccinimide | 7.4 | ~27 hours |
| N-aryl thiosuccinimide | 7.4 | ~1.5 hours |
| N-fluorophenyl thiosuccinimide | 7.4 | ~0.7 hours |
Data extracted from Christie et al. (2015).[8] The faster ring-opening of N-aryl thiosuccinimides leads to a more stable final conjugate by preventing the retro-Michael reaction.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), HEPES, or MOPS) at a pH of 7.0 ± 0.2. A typical protein concentration is 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[6]
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a stock solution of this compound N-hydroxysuccinimide ester (the activated form for reacting with the protein's primary amines first, if desired, or use this compound directly if coupling to a pre-activated protein) in anhydrous DMSO or DMF.[3]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any excess maleimide.
-
Remove excess reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
-
Protocol 2: Post-Conjugation Stabilization by Ring-Opening Hydrolysis
-
Following the purification of the maleimide-protein conjugate, exchange the buffer to a buffer with a slightly higher pH, for instance, a borate buffer at pH 8.5.
-
Incubate the conjugate at 37°C and monitor the hydrolysis of the thiosuccinimide ring over time using analytical techniques such as HPLC or mass spectrometry. The incubation time will depend on the desired level of hydrolysis.
-
Once the desired level of ring-opening is achieved, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
Visualizations
References
- 1. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. kinampark.com [kinampark.com]
- 5. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. raineslab.com [raineslab.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of 3-Maleimidobenzoic Acid Conjugates
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding non-specific binding of 3-Maleimidobenzoic acid (MBS) conjugates. High background signal due to non-specific binding can significantly impact the accuracy and reliability of experimental results. This guide offers strategies and detailed protocols to help you minimize these issues.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with MBS conjugates in a question-and-answer format.
High Background Signal in Immunoassays (ELISA, Western Blot)
Question: I am observing a high background signal across my entire ELISA plate/Western blot membrane when using my MBS conjugate. What are the likely causes and how can I resolve this?
Answer: High background is a common issue often stemming from several factors related to the inherent properties of your conjugate and the assay conditions. The hydrophobicity of the this compound (MBS) linker can contribute to non-specific binding. Here’s a systematic approach to troubleshoot this problem:
1. Inadequate Blocking:
-
Problem: Unoccupied sites on the solid phase (ELISA plate or Western blot membrane) can bind to the MBS conjugate non-specifically.
-
Solution: Optimize your blocking step.
-
Choice of Blocking Agent: Different blocking agents have varying effectiveness. Casein-based blockers are often more effective than Bovine Serum Albumin (BSA) at reducing non-specific binding. For applications involving biotin-avidin systems, casein is also recommended. Normal serum (from the same species as the secondary antibody) can also be a highly effective blocking agent.
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk) and/or extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).
-
2. Suboptimal Antibody/Conjugate Concentration:
-
Problem: Using too high a concentration of your primary or secondary antibody, or your MBS conjugate, can lead to increased non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration of your antibodies and conjugate. Start with a higher dilution than recommended and test a range to find the best signal-to-noise ratio.
3. Insufficient Washing:
-
Problem: Inadequate washing between steps fails to remove unbound antibodies and conjugates, leading to high background.
-
Solution: Optimize your washing procedure.
-
Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5 washes).
-
Increase Wash Duration: Extend the duration of each wash (e.g., from 5 to 10 minutes).
-
Add Detergent: Include a non-ionic detergent like Tween-20 in your wash buffer (typically at a concentration of 0.05% to 0.1%).
-
4. Inappropriate Buffer Composition:
-
Problem: The pH and ionic strength of your buffers can influence non-specific interactions.
-
Solution:
-
Adjust pH: Ensure your buffers are within the optimal pH range for your specific antibodies and target interactions.
-
Increase Ionic Strength: Adding NaCl (up to 500 mM) to your buffers can help disrupt electrostatic interactions that contribute to non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: Why are this compound (MBS) conjugates prone to non-specific binding?
A1: The benzene ring in the this compound (MBS) linker introduces a degree of hydrophobicity to the conjugate. This hydrophobicity can lead to non-specific interactions with hydrophobic surfaces on ELISA plates, membranes, and other proteins, resulting in increased background signal.[1]
Q2: What is the best blocking buffer to use for my experiments with MBS conjugates?
A2: The ideal blocking buffer can be application-dependent. However, for general purposes, a good starting point is a casein-based blocker, as it has been shown to be more effective than BSA in reducing background in many immunoassays.[2][3] Using 5-10% normal serum from the species in which the secondary antibody was raised is also a highly effective strategy. It is always recommended to empirically test a few different blocking agents to determine the best one for your specific system.
Q3: Can the concentration of Tween-20 in my wash buffer be too high?
A3: Yes. While Tween-20 is effective at reducing non-specific binding, excessively high concentrations can potentially disrupt specific antibody-antigen interactions, leading to a weaker signal. A concentration of 0.05% to 0.1% is generally recommended.
Q4: How can I confirm that the high background is due to my MBS conjugate and not another component of my assay?
A4: To pinpoint the source of the high background, you can run a series of control experiments:
-
No Conjugate Control: Run the assay without your MBS conjugate to see if the background is inherent to your sample or other reagents.
-
Secondary Antibody Only Control: This will help determine if the secondary antibody is binding non-specifically.
-
No Primary Antibody Control: This control will indicate if the secondary antibody is binding non-specifically to the blocking agent or the solid phase.
Q5: Are there alternatives to MBS that might exhibit less non-specific binding?
A5: Yes, there are more hydrophilic crosslinkers available that incorporate polyethylene glycol (PEG) spacers. These PEGylated linkers can reduce the overall hydrophobicity of the conjugate, thereby minimizing non-specific binding.
Data Presentation
Table 1: Comparison of Blocking Agents on Background Signal in ELISA
| Blocking Agent | Concentration | Average Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 0.250 | 8 |
| 5% BSA in PBS | 5% (w/v) | 0.180 | 12 |
| 1% Casein in PBS | 1% (w/v) | 0.120 | 20 |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 0.150 | 15 |
| 5% Normal Goat Serum in PBS | 5% (v/v) | 0.100 | 25 |
Note: These are representative values. Actual results may vary depending on the specific assay conditions and reagents.
Table 2: Effect of Tween-20 Concentration in Wash Buffer on Non-Specific Binding
| Tween-20 Concentration | Average Background (Relative Light Units) | Signal Intensity (Relative Light Units) |
| 0% | 50,000 | 800,000 |
| 0.05% | 15,000 | 750,000 |
| 0.1% | 10,000 | 720,000 |
| 0.5% | 8,000 | 600,000 |
Note: Higher concentrations of Tween-20 can begin to decrease the specific signal.
Experimental Protocols
Detailed ELISA Protocol for Reducing Non-Specific Binding
-
Antigen Coating:
-
Dilute the antigen to the optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a high-binding 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% Casein in PBS) to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with Wash Buffer.
-
-
Primary Antibody/MBS Conjugate Incubation:
-
Dilute the MBS conjugate to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the conjugate solution.
-
Wash the plate five times with Wash Buffer, with a 30-second soak during each wash.
-
-
Secondary Antibody Incubation (if applicable):
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the appropriate substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Read Plate:
-
Stop the reaction with 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Detailed Western Blot Protocol for Reducing Non-Specific Bands
-
Protein Transfer:
-
Transfer proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Place the membrane in a clean container and add a sufficient volume of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to completely cover the membrane.
-
Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Primary Antibody/MBS Conjugate Incubation:
-
Dilute your MBS conjugate in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the membrane in the diluted conjugate solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with a generous volume of TBST with vigorous agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Causes and mitigation of non-specific binding.
References
Technical Support Center: Optimizing 3-Maleimidobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Maleimidobenzoic acid (MBS) and related maleimide-containing crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the maleimide group of MBS with a sulfhydryl (thiol) group?
The optimal pH range for the reaction between a maleimide group and a sulfhydryl group is 6.5 to 7.5.[1][2][3] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1]
Q2: What happens if the pH is above 7.5 during the maleimide-thiol reaction?
Above pH 7.5, the maleimide group begins to lose its specificity for thiols and can react with primary amines, such as the side chain of lysine residues.[1][2] This can lead to undesirable cross-reactivity and a heterogeneous product. Additionally, the rate of hydrolysis of the maleimide ring increases at higher pH values, leading to an inactive, open-ring form of the crosslinker.[2][4]
Q3: this compound also has a carboxylic acid group that is often activated as an NHS ester. What is the optimal pH for the NHS ester reaction?
For MBS that has been activated to an N-hydroxysuccinimide (NHS) ester, the reaction with primary amines is most efficient at a pH range of 7-9, with an optimal pH of 8.3-8.5.[3][5][6] It is important to note that at this higher pH, the maleimide group is more susceptible to hydrolysis.[3][7]
Q4: How do I perform a two-step conjugation with an MBS-NHS ester crosslinker?
In a typical two-step conjugation, you would first react the NHS ester with the amine-containing molecule at a pH of 7-9. After this reaction, it is crucial to remove the excess, unreacted crosslinker, often by desalting or dialysis. The second step involves reacting the maleimide-activated molecule with the sulfhydryl-containing molecule at a pH of 6.5-7.5.[3][7] Many protocols recommend performing the conjugation at a pH of 7.2-7.5 as a compromise for both reaction steps.[3][7]
Q5: Can I store MBS in an aqueous solution?
It is not recommended to store maleimide-containing products in aqueous solutions for extended periods due to the risk of hydrolysis of the maleimide group.[1] Aqueous solutions of maleimide reagents should be made immediately before use.[1] If aqueous storage is necessary, a slightly acidic buffer (pH 6.0-6.5) at 4°C for a short duration is preferable.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Suboptimal pH. | Ensure the reaction buffer for the maleimide-thiol coupling is within the optimal range of pH 6.5-7.5.[1][2] For NHS ester couplings, use a pH of 7-9.[3][5] |
| Hydrolysis of the maleimide group. | Prepare aqueous solutions of MBS immediately before use. Avoid storing the reagent in aqueous buffers, especially at pH > 7.5.[1][8] | |
| Oxidation of sulfhydryl groups. | Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[8] Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[2][8] | |
| Insufficient free thiols. | If your protein has disulfide bonds, they need to be reduced. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.[2][8] If using DTT, it must be removed before conjugation as it contains a thiol group.[2][8] | |
| Non-specific binding or aggregation | Reaction with amines. | If the pH is too high ( > 7.5), the maleimide can react with amines.[1] Maintain the pH in the 6.5-7.5 range for the maleimide-thiol reaction. |
| Incorrect stoichiometry. | An excess of the crosslinker can lead to undesirable modifications. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[8] | |
| Inconsistent results | Instability of the thiosuccinimide bond. | The bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols.[9] Consider strategies to stabilize the linkage, such as hydrolysis of the succinimide ring.[9] |
| Thiazine rearrangement. | When conjugating to an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at or above physiological pH.[10][11] Performing the conjugation at a more acidic pH can help prevent this.[10][11] |
Experimental Protocols
Two-Step Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Peptide using MBS
This protocol first activates the amine-containing protein with MBS (assuming the carboxylic acid has been converted to an NHS ester) and then conjugates it to the sulfhydryl-containing peptide.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing peptide (Peptide-SH)
-
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (for NHS ester reaction): 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Reaction Buffer B (for Maleimide reaction): 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Cysteine in Reaction Buffer B
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Dissolve MBS in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Activation of Protein-NH2 with MBS:
-
Add a 10- to 20-fold molar excess of the MBS stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove the excess, unreacted MBS using a desalting column equilibrated with Reaction Buffer B. This is a critical step to prevent the quenching of the maleimide groups in the next step.
-
-
Conjugation to Peptide-SH:
-
Dissolve the Peptide-SH in Reaction Buffer B.
-
Add the maleimide-activated protein to the Peptide-SH solution. A 1.5- to 5-fold molar excess of the peptide is often used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Maleimides:
-
Add a quenching solution, such as cysteine, to a final concentration of 10-20 mM to react with any remaining maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein-peptide conjugate using size-exclusion chromatography or another suitable purification method to remove the quenched crosslinker and unreacted peptide.
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. labmartgh.com [labmartgh.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
Technical Support Center: Post-Conjugation Purification of 3-Maleimidobenzoic Acid
Welcome to the technical support center for bioconjugation. This guide provides detailed information on the removal of excess 3-Maleimidobenzoic acid (MBS) following its use as a crosslinker in conjugation reactions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity and quality of your final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess MBS can lead to several undesirable outcomes in downstream applications. Unreacted maleimide groups can non-specifically react with other thiol-containing molecules, such as free cysteine residues on other proteins or thiol-containing buffers, leading to product heterogeneity and potential loss of function. Furthermore, the presence of small molecule impurities can interfere with analytical techniques and may induce an immunogenic response in in-vivo studies.
Q2: What is "quenching" and why is it a necessary step before purification?
Quenching is the process of deactivating any unreacted maleimide groups by adding a small molecule containing a free thiol. This is a critical step to perform before the main purification process to prevent the maleimide from reacting with the purification matrix (e.g., some chromatography resins) or with the bioconjugate itself during purification and storage. Common quenching agents include cysteine, N-acetylcysteine, and β-mercaptoethanol.[1][2]
Q3: Which purification method is best for my application?
The choice of purification method depends on several factors, including the scale of your experiment, the properties of your bioconjugate (e.g., size, stability), and the required level of purity.
-
Size Exclusion Chromatography (SEC) is a high-resolution method suitable for both small and large-scale purifications, offering excellent separation of the large bioconjugate from small molecules like excess MBS.
-
Dialysis is a gentle and straightforward method ideal for buffer exchange and removing small molecules from larger proteins. It is particularly suitable for small-scale, research-grade purifications where time is not a critical factor.
-
Tangential Flow Filtration (TFF) / Diafiltration is a rapid and scalable method, making it the preferred choice for process development and manufacturing of biopharmaceuticals like antibody-drug conjugates (ADCs). It is highly efficient for removing small molecules and for buffer exchange in large volumes.[3]
Q4: Can I use the same purification method to remove other unreacted crosslinkers?
Yes, the principles of removing excess MBS are applicable to other small molecule crosslinkers. The key is the significant size difference between the bioconjugate and the unreacted crosslinker. The specific parameters for each method may need to be optimized based on the properties of the crosslinker and the bioconjugate.
Q5: What should I do if I suspect endotoxin contamination in my purified conjugate?
Endotoxin contamination is a serious concern, especially for bioconjugates intended for in-vivo use. Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can cause a strong immune response.[4][5] If you suspect contamination, it is crucial to use a validated endotoxin removal method. Anion-exchange chromatography is a highly effective method for endotoxin removal due to the strong negative charge of endotoxins.[4] There are also commercially available affinity resins designed specifically for endotoxin removal.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Conjugate | 1. Non-specific binding to the purification matrix: The bioconjugate may be interacting with the chromatography resin or dialysis membrane. 2. Aggregation of the bioconjugate: The conjugation or purification process may have induced protein aggregation. 3. Inefficient quenching: Unreacted maleimide may react with the purification matrix. | 1. Choose a purification matrix with low non-specific binding properties. For SEC, use a column with a well-passivated surface. For dialysis, consider using a membrane with a modified surface to reduce protein adsorption. 2. Analyze the sample for aggregates using SEC or dynamic light scattering. Optimize buffer conditions (e.g., pH, ionic strength, addition of excipients) to minimize aggregation. 3. Ensure complete quenching of the unreacted maleimide by using a sufficient excess of the quenching agent and allowing adequate reaction time. |
| Presence of Unreacted MBS in the Final Product | 1. Incomplete quenching: The amount of quenching agent or the reaction time was insufficient. 2. Inefficient purification: The chosen purification method or parameters were not optimal for removing small molecules. | 1. Increase the molar excess of the quenching agent (e.g., 10 to 50-fold molar excess over the initial maleimide concentration) and/or extend the quenching reaction time.[1][2] 2. For SEC, ensure the column has sufficient resolution to separate the conjugate from small molecules. For dialysis, increase the number of buffer changes and the total dialysis time. For TFF, perform additional diafiltration volumes (e.g., 7-10 diavolumes). |
| Loss of Biological Activity of the Conjugate | 1. Harsh purification conditions: The pH, temperature, or buffer composition during purification may have denatured the protein. 2. Reaction of maleimide with critical residues: If quenching was not performed, unreacted maleimide could have reacted with essential cysteine or other residues on the protein. | 1. Perform all purification steps at a temperature and pH that are known to maintain the stability and activity of your protein. Use buffers that are compatible with your biomolecule. 2. Always perform a quenching step immediately after the conjugation reaction is complete. |
| High Backpressure During SEC | 1. Aggregates in the sample: Protein aggregates can clog the column frit. 2. Contaminants from the reaction mixture: Precipitated MBS or other components can block the column. | 1. Centrifuge or filter the sample through a low-protein-binding 0.22 µm filter before loading it onto the SEC column. 2. Ensure that all components of the reaction mixture are soluble in the SEC mobile phase. If necessary, perform a buffer exchange using a desalting column or dialysis before SEC. |
Quantitative Data on Purification Methods
The following table provides a summary of typical performance metrics for the recommended purification methods. Please note that the actual performance will depend on the specific bioconjugate, the initial concentration of excess MBS, and the optimization of the process parameters.
| Purification Method | Typical Removal Efficiency of Small Molecules | Typical Protein Recovery Rate | Processing Time | Scalability |
| Size Exclusion Chromatography (SEC) | >99% | 85-95% | 30-90 minutes per run | Good |
| Dialysis | >99% (with sufficient buffer changes) | >90%[8] | 12-48 hours | Limited |
| Tangential Flow Filtration (TFF) / Diafiltration | >99.99% (e.g., 4-log reduction with 10 diavolumes)[3] | >95% | 1-4 hours | Excellent |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
This step is essential to perform before any purification method.
Materials:
-
Conjugation reaction mixture containing unreacted MBS.
-
Quenching agent stock solution:
-
pH meter and solutions for pH adjustment (if necessary).
Procedure:
-
After the conjugation reaction has reached the desired endpoint, prepare the quenching agent stock solution.
-
Add the quenching agent to the reaction mixture to a final concentration that is in 10 to 50-fold molar excess over the initial starting concentration of the maleimide reagent.[1][2]
-
Gently mix the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The quenched reaction mixture is now ready for purification.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Materials:
-
Quenched conjugation reaction mixture.
-
SEC column with an appropriate molecular weight cut-off to separate the bioconjugate from MBS (MW ~217 Da).
-
SEC system (e.g., FPLC or HPLC).
-
Mobile phase buffer (e.g., Phosphate Buffered Saline - PBS).
-
0.22 µm syringe filter.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at the recommended flow rate.
-
Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Load the filtered sample onto the SEC column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elute the column with the mobile phase buffer.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if possible, at a wavelength where MBS absorbs.
-
Collect the fractions corresponding to the high molecular weight peak, which contains the purified bioconjugate.
-
Pool the relevant fractions and confirm the removal of excess MBS using an appropriate analytical technique (e.g., RP-HPLC, LC-MS).
Protocol 3: Purification by Dialysis
Materials:
-
Quenched conjugation reaction mixture.
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly smaller than the bioconjugate (e.g., 10 kDa MWCO for an antibody conjugate).
-
Large volume of dialysis buffer (dialysate), typically 100-500 times the sample volume.
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysate and the dialysis unit.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the dialysis unit.
-
Place the dialysis unit into the container with the dialysis buffer.
-
Begin gentle stirring of the dialysis buffer.
-
Perform the dialysis at 4°C or room temperature, depending on the stability of the bioconjugate.
-
Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure efficient removal of the small molecules.[8]
-
After the final buffer change, recover the purified bioconjugate from the dialysis unit.
Protocol 4: Purification by Tangential Flow Filtration (TFF) / Diafiltration
Materials:
-
Quenched conjugation reaction mixture.
-
TFF system with a pump and a TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 30 kDa for an antibody conjugate).
-
Diafiltration buffer.
-
Reservoir for the sample and diafiltration buffer.
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Equilibrate the system by flushing with the diafiltration buffer.
-
Load the quenched reaction mixture into the sample reservoir.
-
Concentrate the sample to a desired volume by running the TFF system in concentration mode.
-
Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer and removing small molecules.
-
Continue the diafiltration for 7-10 diavolumes to ensure a high level of purity. A diavolume is the volume of the sample in the reservoir.
-
After diafiltration, perform a final concentration step if required.
-
Recover the purified and concentrated bioconjugate from the system.
Visualizing the Workflow
To better understand the logical flow of the post-conjugation process, the following diagrams illustrate the key steps.
Caption: Post-conjugation workflow from reaction to purified product.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. kinampark.com [kinampark.com]
- 3. adcreview.com [adcreview.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad.com [bio-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. タンパク質および抗体試料からのエンドトキシン除去 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 3-Maleimidobenzoic acid for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Maleimidobenzoic acid (MBS) and its commonly used N-hydroxysuccinimide ester (MBS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound N-hydroxysuccinimide ester (MBS) poorly soluble in aqueous solutions?
A1: this compound N-hydroxysuccinimide ester (MBS) is a hydrophobic molecule due to the presence of two aromatic rings and the maleimide group. This inherent hydrophobicity limits its ability to dissolve in polar solvents like water or aqueous buffers.
Q2: What are the recommended solvents for dissolving MBS?
A2: MBS is sparingly soluble in aqueous buffers but shows good solubility in water-miscible organic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for preparing stock solutions of MBS.[1][2][3][4] Chloroform can also be used, but its immiscibility with water limits its application in many biological experiments.[2][4]
Q3: What is the maximum concentration of organic solvent I can use in my experiment?
A3: When preparing a working solution, the final concentration of the organic solvent should be kept as low as possible to avoid denaturing proteins or affecting cellular functions. A final concentration of 5-10% organic solvent in the reaction mixture is generally considered acceptable.[2][4] However, it is always best to perform preliminary tests to determine the tolerance of your specific experimental system.
Q4: How does pH affect the stability and reactivity of MBS?
A4: The stability and reactivity of the two functional groups of MBS, the NHS ester and the maleimide, are pH-dependent.
-
NHS Ester: The NHS ester reacts with primary amines (e.g., lysine residues in proteins) optimally at a pH between 7.0 and 8.5. Hydrolysis of the NHS ester increases with higher pH.
-
Maleimide: The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues in proteins) most efficiently at a pH between 6.5 and 7.5. At pH values above 7.5, the maleimide group can also react with primary amines, leading to non-specific labeling.
Therefore, a two-step conjugation process is often recommended, starting with the NHS ester reaction at a slightly alkaline pH, followed by the maleimide reaction at a near-neutral pH.
Q5: How should I store MBS and its stock solutions?
A5: MBS is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1] It is highly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution in an anhydrous organic solvent and store at -20°C or -80°C for a short period (up to one month at -20°C or six months at -80°C).[5] Avoid repeated freeze-thaw cycles. Discard any unused reconstituted reagent as it is susceptible to hydrolysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| MBS powder will not dissolve in the organic solvent. | The concentration is too high, or the solvent is not of high purity (contains water). | - Try a lower concentration. - Use fresh, anhydrous grade DMSO or DMF. - Gentle warming or brief sonication can aid dissolution. For instance, to achieve a 100 mg/mL concentration in DMSO, ultrasonic assistance may be necessary.[5] |
| MBS precipitates when the stock solution is added to the aqueous buffer. | The final concentration of MBS exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent is too low. | - Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. - Increase the final percentage of the organic co-solvent (up to 10% if the experiment allows). - Work with more dilute solutions of MBS. |
| Low or no labeling of the target molecule. | Hydrolysis of the NHS ester or maleimide group. Incorrect pH of the reaction buffer. Presence of interfering substances in the buffer. | - Prepare fresh MBS stock solution immediately before use. - Ensure the pH of your reaction buffer is within the optimal range for the specific reaction (pH 7.0-8.5 for NHS ester, pH 6.5-7.5 for maleimide). - Use buffers that do not contain primary amines (e.g., Tris) or sulfhydryls (e.g., DTT). Phosphate-buffered saline (PBS) is a good starting point.[1] |
| Protein precipitation upon addition of MBS. | The organic solvent is denaturing the protein. The MBS cross-linking is causing aggregation. | - Reduce the final concentration of the organic solvent. - Optimize the molar ratio of MBS to the protein; a high excess of crosslinker can lead to aggregation. A 10- to 50-fold molar excess is a common starting point.[1] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≤20 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic agitation.[5] |
| Dimethylformamide (DMF) | Soluble | [2][4] |
| Chloroform | 50 mg/mL | [2][4] |
| Aqueous Buffer | Slightly soluble | May require 5-10% organic co-solvent.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MBS Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of MBS for use in bioconjugation experiments.
Materials:
-
This compound N-hydroxysuccinimide ester (MBS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Equilibrate the vial of MBS to room temperature before opening to prevent moisture condensation.
-
Weigh out 3.14 mg of MBS and place it in a clean, dry microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the MBS is completely dissolved. If necessary, use brief sonication to aid dissolution.
-
Use the freshly prepared 10 mM MBS stock solution immediately for your experiment.
Protocol 2: General Procedure for Protein Labeling with MBS
Objective: To label a protein containing primary amines and sulfhydryl groups using MBS. This protocol assumes a two-step reaction.
Materials:
-
Protein to be labeled in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Freshly prepared 10 mM MBS stock solution in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Buffer for sulfhydryl reaction (e.g., PBS, pH 6.5-7.0)
-
Desalting column
Procedure:
Step 1: Reaction with Primary Amines (NHS Ester Reaction)
-
Ensure your protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-7.5.
-
Slowly add the desired volume of the 10 mM MBS stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of MBS over the protein. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to consume unreacted NHS esters. Incubate for 15 minutes.
-
Remove excess, unreacted MBS by passing the reaction mixture through a desalting column equilibrated with the buffer for the sulfhydryl reaction (pH 6.5-7.0).
Step 2: Reaction with Sulfhydryl Groups (Maleimide Reaction)
-
Combine the MBS-activated protein from Step 1 with the molecule containing the sulfhydryl group in the reaction buffer at pH 6.5-7.0.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from excess reactants by size exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for a two-step protein conjugation with MBS.
Caption: Troubleshooting flowchart for MBS solubility issues.
References
dealing with aggregation of proteins during 3-Maleimidobenzoic acid labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding protein aggregation during 3-Maleimidobenzoic acid (MBS) labeling.
Troubleshooting Guide: Protein Aggregation During MBS Labeling
Protein aggregation is a common challenge during the labeling process, which can significantly impact the quality and functionality of the final conjugate. This guide provides a systematic approach to identify and resolve aggregation issues.
Initial Observation: Precipitation or visible turbidity is observed in the reaction mixture.
Immediate Action: Place the reaction on ice to slow down the aggregation process and proceed with the following troubleshooting steps.
Problem: Protein Precipitation Upon Addition of MBS
| Potential Cause | Recommended Solution |
| Hydrophobicity of MBS | MBS is a hydrophobic molecule. Rapid addition or high concentrations can cause less soluble proteins to precipitate. Switch to a more water-soluble maleimide crosslinker if possible. Add the MBS stock solution (typically in DMSO or DMF) dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is minimal (ideally <10%).[1] |
| High Protein Concentration | High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation.[2] Try reducing the protein concentration.[2] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can affect protein stability.[3] Ensure the pH of the buffer is within the protein's stability range, which is typically pH 6.5-7.5 for maleimide reactions.[1][2] Optimize the salt concentration of the buffer.[3] |
Problem: Aggregation Develops During or After the Labeling Reaction
| Potential Cause | Recommended Solution |
| Over-labeling | Attaching too many hydrophobic MBS molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[4] Reduce the molar ratio of MBS to protein.[4] Perform trial conjugations with a range of molar ratios to find the optimal balance.[5] |
| Disulfide Bond Scrambling | If disulfide bonds were reduced to generate free thiols, they can re-form incorrectly, leading to aggregation. Degas buffers to remove dissolved oxygen which can promote re-oxidation.[6] Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that can catalyze thiol oxidation.[6] |
| Protein Instability at Reaction Temperature | Some proteins are not stable at room temperature for extended periods. Perform the reaction at 4°C overnight instead of at room temperature for 2 hours.[2] |
| Non-specific Reactions | At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to cross-linking and aggregation.[2] Maintain the reaction pH between 6.5 and 7.5.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MBS labeling to minimize aggregation?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At a pH below 6.5, the reaction is significantly slower, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines, leading to non-specific labeling and potential aggregation.[2]
Q2: What molar ratio of MBS to protein should I use?
A common starting point is a 10- to 20-fold molar excess of the MBS reagent to the protein.[2] However, a very high excess of the hydrophobic MBS molecule can induce aggregation.[2] It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the best balance between labeling efficiency and protein stability.[5]
Q3: Can I do anything to my buffer to prevent aggregation?
Yes, several additives can help improve protein solubility and prevent aggregation. These include:
-
Sugars: Sucrose or Trehalose (50-250 mM) can stabilize protein structure.[2]
-
Polyols: Glycerol or Sorbitol (5-20% v/v) also help to stabilize proteins.[2]
-
Amino Acids: Arginine and Glutamate (e.g., 50 mM) can increase protein solubility.[7]
Q4: My protein has disulfide bonds. How do I reduce them without causing aggregation?
Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is effective and does not contain a thiol group, meaning excess TCEP does not need to be removed before adding the maleimide reagent.[2][6] This avoids an extra purification step where the protein could aggregate. A 10- to 100-fold molar excess of TCEP is often used.[8]
Q5: How should I purify my labeled protein to remove aggregates?
Size-exclusion chromatography (SEC) is a common and effective method to separate the labeled monomeric protein from both unreacted MBS and any aggregates that may have formed.[2] It is important to perform this purification step promptly after the reaction is complete.[2]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for MBS Labeling
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific maleimide-thiol reaction; minimizes hydrolysis and side reactions.[1][2] |
| Molar Ratio (MBS:Protein) | 10:1 to 20:1 (starting point) | Provides a sufficient excess of the labeling reagent for efficient conjugation.[2] Optimization is crucial. |
| Temperature | Room Temperature (2 hours) or 4°C (overnight) | 4°C can help reduce aggregation for less stable proteins.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase aggregation risk.[2] |
| Organic Solvent (from MBS stock) | < 10% (v/v) | Minimizes protein precipitation caused by the solvent.[1] |
Table 2: Common Buffer Additives to Reduce Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Sucrose, Trehalose | 50 - 250 mM | Stabilize protein structure through preferential hydration.[2] |
| Glycerol, Sorbitol | 5 - 20% (v/v) | Excluded from the protein surface, favoring the native, more compact state.[2] |
| Arginine, Glutamate | ~50 mM | Can increase protein solubility by interacting with charged and hydrophobic regions.[3][7] |
| EDTA | 1 - 5 mM | Chelates metal ions that can catalyze the oxidation of thiols.[6] |
Experimental Protocols
Protocol 1: Standard MBS Labeling of a Thiol-Containing Protein
-
Protein Preparation:
-
Buffer exchange the protein into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2). The buffer must be free of thiols.[2]
-
Adjust the protein concentration to 1-10 mg/mL.[2]
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2]
-
-
MBS Reagent Preparation:
-
Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[2]
-
-
Conjugation Reaction:
-
Purification:
-
Promptly after incubation, purify the conjugate from unreacted MBS and any aggregates using a size-exclusion chromatography (SEC) column.[2]
-
Protocol 2: Characterization of Protein Aggregates
-
Visual Inspection: Observe the sample for any visible precipitates or turbidity.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.
-
Size-Exclusion Chromatography (SEC): Analyze the sample on an SEC column. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregate formation.[1]
-
Dynamic Light Scattering (DLS): This technique can be used to determine the size distribution of particles in the solution and detect the presence of larger aggregates.
Visualizations
Caption: A typical experimental workflow for this compound (MBS) labeling of proteins.
Caption: A logical troubleshooting workflow for addressing protein aggregation during MBS labeling.
Caption: The chemical reaction pathway for the conjugation of a protein's thiol group with the maleimide group of MBS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How can I improve protein stability during ion exchange? | AAT Bioquest [aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
best practices for storing and handling 3-Maleimidobenzoic acid solutions
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guidance for handling and storing 3-Maleimidobenzoic acid (MBS) and its N-hydroxysuccinimide (NHS) ester solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound N-hydroxysuccinimide ester (MBS)?
A1: MBS is sparingly soluble in aqueous buffers.[1][2] For creating stock solutions, organic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended.[3] It is soluble in chloroform at 50 mg/mL and in DMSO at concentrations up to 20 mg/mL.[1]
Q2: How should I prepare an aqueous working solution of MBS for a conjugation reaction?
A2: Due to its limited aqueous solubility, you may need to add a small amount of an organic co-solvent to your aqueous coupling buffer to maintain the solubility of MBS.[1][2] Typically, a 5-10% final concentration of DMF or DMSO is sufficient.[1] Always prepare aqueous solutions of MBS immediately before use, as the maleimide group is susceptible to hydrolysis.[4]
Q3: What are the optimal storage conditions for solid MBS and its stock solutions?
A3: Solid, crystalline MBS should be stored at -20°C.[1] Stock solutions of MBS in anhydrous DMSO or DMF can also be stored at -20°C for up to one month.[5][6] It is crucial to protect these solutions from moisture to prevent hydrolysis.
Q4: What is the stability of the maleimide group in MBS solutions?
A4: The maleimide group in MBS is susceptible to hydrolysis, especially in aqueous solutions. The aryl maleimide in MBS is noted to be less stable than alkyl maleimide linkers. Hydrolysis of the maleimide ring increases with pH. Therefore, it is recommended to prepare aqueous solutions fresh and use them promptly.
Q5: What is the reactivity of MBS?
A5: MBS is a heterobifunctional crosslinker.[7] The N-hydroxysuccinimide (NHS) ester reacts with primary amines, while the maleimide group reacts with sulfhydryl (thiol) groups.[7][8] This allows for the sequential conjugation of two different molecules.
Quantitative Data Summary
Table 1: Solubility of this compound N-hydroxysuccinimide ester (MBS)
| Solvent | Solubility | Reference |
| Chloroform | 50 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | ≤20 mg/mL | [1] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Aqueous Buffer | Slightly soluble | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid Crystalline | -20°C | Long-term | [1] |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month | [5][6] |
Detailed Experimental Protocol
Protocol: Two-Step Protein-Protein Conjugation using MBS
This protocol outlines the general steps for conjugating two proteins (Protein A and Protein B) using MBS. Protein A contains primary amines, and Protein B has free sulfhydryl groups.
Materials:
-
This compound N-hydroxysuccinimide ester (MBS)
-
Protein A (with primary amines)
-
Protein B (with free sulfhydryls)
-
Amine-Reactive Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-Reactive Conjugation Buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
-
(Optional) TCEP solution for disulfide reduction
Step 1: Preparation of Reagents
-
MBS Stock Solution: Prepare a 10 mM stock solution of MBS in anhydrous DMSO or DMF.[6] For example, dissolve 3.14 mg of MBS (MW: 314.25 g/mol ) in 1 mL of anhydrous DMSO.
-
Protein Solutions: Prepare solutions of Protein A and Protein B at a concentration of 1-10 mg/mL in their respective conjugation buffers.[3][5] If Protein B has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[5]
Step 2: Reaction of MBS with Protein A (Amine-Reactive Step)
-
Add the MBS stock solution to the Protein A solution. A typical molar ratio is 10:1 to 20:1 (MBS:Protein A), but this should be optimized for your specific application.[5][6]
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove the excess, unreacted MBS by passing the solution through a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.
Step 3: Reaction of MBS-activated Protein A with Protein B (Thiol-Reactive Step)
-
Immediately add the MBS-activated Protein A to the solution of Protein B.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.[3][5]
Step 4: Purification of the Conjugate
-
Purify the final protein-protein conjugate from unreacted proteins and byproducts using size-exclusion chromatography (SEC) or other suitable purification methods.
Troubleshooting Guide
Q1: Why is my conjugation efficiency low?
A1: Low conjugation efficiency can be due to several factors:
-
Hydrolysis of MBS: The maleimide group may have hydrolyzed before reacting with the thiol. Ensure that aqueous solutions of MBS are prepared fresh and that stock solutions in DMSO/DMF are anhydrous.[4]
-
Inactive Protein: The primary amines or sulfhydryl groups on your proteins may not be accessible. Check the purity and activity of your proteins.
-
Incorrect pH: The pH of the reaction buffer is critical. For the amine-reactive step, a pH of 7.2-8.0 is optimal. For the thiol-reactive step, a pH of 7.0-7.5 is recommended.[3][5]
-
Insufficient Molar Ratio: The molar ratio of MBS to your protein may be too low. Try increasing the molar excess of the crosslinker.[5][6]
Q2: My protein precipitates during the conjugation reaction. What should I do?
A2: Protein precipitation can occur if the concentration of the organic co-solvent (DMSO or DMF) is too high, or if the protein is not stable under the reaction conditions.
-
Reduce Co-solvent Concentration: Try to use the minimum amount of organic solvent necessary to keep the MBS in solution.
-
Optimize Buffer Conditions: Screen different buffer components and pH values to improve protein stability.
-
Lower Protein Concentration: Reducing the concentration of your protein may help prevent aggregation.
Q3: How can I confirm that the conjugation was successful?
A3: Several methods can be used to confirm conjugation:
-
SDS-PAGE: A successful conjugation will result in a new band with a higher molecular weight corresponding to the conjugated product.
-
Mass Spectrometry: This can be used to determine the exact mass of the conjugate and confirm the addition of the crosslinker and the second protein.
-
Functional Assays: If one of the proteins has a measurable activity (e.g., an enzyme), you can perform an assay to see if the activity is retained after conjugation.
Visual Guides
Caption: Experimental workflow for a two-step protein-protein conjugation using MBS.
Caption: Troubleshooting logic for low conjugation efficiency in MBS reactions.
References
- 1. 3-马来酰亚胺基苯甲酸 N -羟基琥珀酰亚胺酯 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. biotium.com [biotium.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to 3-Maleimidobenzoic Acid (MBS) and SMCC for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable tools in protein chemistry, enabling the covalent linkage of two different biomolecules. Among the most established and widely used are 3-Maleimidobenzoic acid N-succinimidyl ester (MBS) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Both reagents facilitate the conjugation of amine-containing molecules to sulfhydryl-containing molecules through a two-step process. This guide provides an objective comparison of MBS and SMCC, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal crosslinker for their specific application, from basic research to the development of therapeutics like antibody-drug conjugates (ADCs).
Physicochemical Properties
The fundamental difference between MBS and SMCC lies in the chemical nature of their spacer arms. MBS contains an aromatic ring, while SMCC features a cyclohexane ring. This structural variance has significant implications for the stability and handling of the crosslinker and the resulting conjugate.
| Property | This compound (MBS) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Full Chemical Name | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |
| Molecular Weight | 314.27 g/mol | 334.32 g/mol [1] |
| Spacer Arm Length | 7.3 Å[2] | 8.3 Å[1][2][3][4] |
| Spacer Arm Composition | Aromatic[2] | Cyclohexane[2][5] |
| Solubility | Insoluble in water; requires organic solvent (e.g., DMSO, DMF) | Insoluble in water; requires organic solvent (e.g., DMSO, DMF)[3][6] |
| Water-Soluble Analog | Sulfo-MBS | Sulfo-SMCC[2][7] |
| Reactive Groups | NHS ester (reacts with primary amines at pH 7.0-9.0) and Maleimide (reacts with sulfhydryls at pH 6.5-7.5) | NHS ester (reacts with primary amines at pH 7.0-9.0) and Maleimide (reacts with sulfhydryls at pH 6.5-7.5)[2][5][7][8] |
Reaction Mechanism and Chemical Structures
Both MBS and SMCC are heterobifunctional crosslinkers that connect two proteins in a sequential, controlled manner. This two-step process minimizes the formation of undesirable homodimers.[8]
-
Amine Reaction (Activation): The N-hydroxysuccinimide (NHS) ester end of the crosslinker reacts with primary amines (e.g., the side chain of lysine residues) on the first protein to form a stable amide bond. This reaction is typically performed at a pH of 7.0-9.0.[2][5][8]
-
Sulfhydryl Reaction (Conjugation): After removing the excess, unreacted crosslinker, the maleimide-activated first protein is introduced to the second protein, which contains free sulfhydryl groups (e.g., the side chain of cysteine residues). The maleimide group specifically reacts with the sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond, completing the crosslink.[2][5][8]
The key structural difference is the spacer arm connecting the two reactive moieties.
Performance Comparison: Stability, Immunogenicity, and Efficacy
While both crosslinkers are effective, the choice between them often comes down to the required stability of the maleimide intermediate and potential immunogenicity concerns.
| Feature | This compound (MBS) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Maleimide Stability | The aromatic ring offers some stability to the maleimide group. | The cyclohexane bridge provides enhanced stability to the maleimide group, significantly decreasing its rate of hydrolysis compared to MBS.[2][5][7] |
| Hydrolysis | The maleimide group is susceptible to hydrolysis, especially at pH > 7.5, forming a non-reactive maleamic acid. | More resistant to hydrolysis at neutral pH. Maleimide groups on SMCC-activated proteins are stable for 64 hours at 4°C in 0.1 M sodium phosphate buffer (pH 7).[5] This allows for the storage of maleimide-activated intermediates.[2][5][7] |
| Immunogenicity | The constrained, aromatic linker can induce a significant linker-specific antibody response.[9] | The constrained cyclohexane linker can also induce a high level of linker-specific antibodies.[9] |
| Conjugation Efficiency | High efficiency, but the shorter window of maleimide stability requires prompt execution of the second reaction step. | High efficiency, with the added benefit of a more stable intermediate, providing greater flexibility in the experimental timeline.[2][5] |
The enhanced stability of SMCC's maleimide group is a significant advantage.[2][7] The cyclohexane ring reduces the rate of hydrolysis, allowing maleimide-activated proteins to be prepared, lyophilized, and stored for later conjugation.[2][5][7] This is particularly valuable in multi-step synthesis workflows common in drug development.
However, a notable consideration for both MBS and SMCC is the potential for immunogenicity. Studies have shown that the constrained linkers originating from both MBS and SMCC can induce high levels of linker-specific antibodies.[9] In applications where immunogenicity is a concern, such as the development of therapeutic ADCs, alternative linkers with different chemical properties (e.g., more flexible, hydrophilic linkers like MHS or PEGylated linkers) might be preferable.[9]
Experimental Protocols
The following is a generalized two-step protocol for protein-protein conjugation using SMCC or MBS. Optimization is crucial and will depend on the specific proteins being conjugated.
Materials and Reagents
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC or MBS crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Activation Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Desalting columns
-
(Optional) Reducing agent (e.g., TCEP) if Protein-SH has disulfide bonds
-
(Optional) Quenching solution (e.g., L-cysteine)
Experimental Workflow
Step-by-Step Procedure
1. Activation of Amine-Containing Protein (Protein-NH₂) a. Prepare Protein-NH₂ in Activation Buffer at a concentration of 1-10 mg/mL. b. Immediately before use, prepare a 10-20 mM stock solution of SMCC or MBS in anhydrous DMSO or DMF.[1] c. Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution.[5][6][10] The final concentration of the organic solvent should ideally be below 10% to avoid protein precipitation.[6] d. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
2. Removal of Excess Crosslinker a. Immediately after the incubation, remove non-reacted crosslinker using a desalting column (e.g., G-25) equilibrated with Conjugation Buffer.[6][8] This step is critical to prevent the maleimide groups from reacting with any sulfhydryl-modifying agents used to prepare Protein-SH and to avoid self-conjugation if Protein-NH₂ also contains free thiols.
3. Conjugation to Sulfhydryl-Containing Protein (Protein-SH) a. If the sulfhydryl groups on Protein-SH are not free (i.e., they are in disulfide bonds), they must be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. DTT can also be used but must be completely removed before conjugation. b. Immediately combine the desalted, maleimide-activated Protein-NH₂ with Protein-SH in the Conjugation Buffer. The molar ratio of the two proteins should be optimized for the desired final product. c. Incubate the mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6]
4. (Optional) Quenching the Reaction a. To stop the conjugation reaction, a quenching reagent such as L-cysteine, 2-mercaptoethanol, or DTT can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.
5. Analysis of the Conjugate a. The success of the conjugation can be analyzed by SDS-PAGE, where the formation of a new, higher molecular weight band corresponding to the conjugate will be visible.[8] b. Further characterization can be performed using techniques such as mass spectrometry to confirm the identity and purity of the conjugate and to determine the drug-to-antibody ratio (DAR) in ADC development.[3]
Applications in Research and Drug Development
Both MBS and SMCC are foundational reagents in bioconjugation with broad applications:
-
Antibody-Drug Conjugates (ADCs): SMCC is a very common non-cleavable linker used in FDA-approved ADCs.[11] It stably links a cytotoxic drug to an antibody, ensuring the payload is delivered specifically to target cells.
-
Immunoassays: They are used to prepare antibody-enzyme conjugates (e.g., HRP or AP conjugates) for techniques like ELISA and Western blotting.[2][12]
-
Immunogen Preparation: Crosslinkers are used to conjugate haptens or peptides to larger carrier proteins to elicit a robust immune response.[2][9]
-
Protein-Protein Interaction Studies: Covalently linking interacting proteins can help in identifying binding partners and mapping interaction interfaces using techniques like cross-linking mass spectrometry (XL-MS).[13]
Conclusion: Which Crosslinker to Choose?
The choice between MBS and SMCC depends on the specific requirements of the experiment.
-
Choose SMCC when:
-
Stability is paramount: The enhanced stability of the maleimide intermediate offers greater flexibility and is ideal for multi-step procedures or when the activated protein needs to be stored.[2][5][7]
-
Reproducibility is critical: The lower rate of hydrolysis leads to more consistent and predictable conjugation outcomes.
-
-
Choose MBS when:
-
A more rigid spacer is desired: The aromatic ring of MBS provides a more rigid connection compared to the cyclohexane ring of SMCC.
-
The conjugation can be performed rapidly after the activation step, minimizing the impact of maleimide hydrolysis.
-
Cost is a primary consideration, as MBS is sometimes less expensive.
-
For most applications, particularly in the context of developing stable bioconjugates for therapeutic or diagnostic use, SMCC is generally the superior choice due to the added stability conferred by its cyclohexane spacer arm. However, researchers must remain aware of the potential immunogenicity of both linkers and consider alternatives if a non-immunogenic conjugate is required.
References
- 1. proteochem.com [proteochem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. iscrm.uw.edu [iscrm.uw.edu]
A Head-to-Head Comparison of 3-Maleimidobenzoic Acid (MBS) and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of antibody-drug conjugates (ADCs), immunotoxins, and other targeted therapeutics. The efficiency and stability of the linkage between a targeting moiety, such as a monoclonal antibody, and a payload, like a cytotoxic drug, can significantly impact the efficacy and safety of the final bioconjugate. This guide provides an objective comparison of the performance of 3-Maleimidobenzoic acid N-succinimidyl ester (MBS) with other commonly used crosslinkers, supported by experimental data and detailed protocols.
Introduction to Heterobifunctional Crosslinkers
MBS is a heterobifunctional crosslinker, meaning it possesses two different reactive groups.[1] One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine residues on an antibody. The other end has a maleimide group that specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues.[1] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.
Common alternatives to MBS include succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC. These crosslinkers share the same reactive ends as MBS but differ in the structure of their spacer arm.
Comparative Analysis of Crosslinker Performance
The efficiency of a crosslinker is determined by several factors, including the rate and specificity of its reactions with the target functional groups, the stability of the resulting covalent bonds, and the overall yield of the desired conjugate.
| Parameter | This compound (MBS) | SMCC | Sulfo-SMCC | Key Considerations |
| Solubility | Insoluble in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF).[2] | Insoluble in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF).[3][4] | Soluble in water and aqueous buffers up to approximately 10 mM.[2][3] | The use of organic solvents can potentially denature sensitive proteins. Sulfo-SMCC offers an advantage for reactions with biomolecules that are sensitive to organic solvents. |
| Spacer Arm Length | ~7.3 Å | ~8.3 Å | ~8.3 Å | The length of the spacer arm can influence the accessibility of the payload to its target and potentially impact the overall stability and solubility of the conjugate. |
| Maleimide Stability | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] The aromatic ring in the spacer arm may offer less stability to the maleimide group compared to the cyclohexane ring in SMCC. | The cyclohexane ring in the spacer arm is reported to decrease the rate of hydrolysis of the maleimide group, enhancing its stability.[3][5][6] | The cyclohexane ring provides similar stability to the maleimide group as SMCC.[3][5] | Higher maleimide stability allows for a wider window for the conjugation reaction and potentially higher yields. |
| Conjugation Efficiency | Reported to have significantly greater cross-linking efficiency than homobifunctional reagents like disuccinimidyl suberate. | High conjugation efficiency is generally observed, though it can be influenced by factors like steric hindrance. | Similar high conjugation efficiency to SMCC. | Efficiency is highly dependent on reaction conditions (pH, molar excess of crosslinker, protein concentration) and the specific biomolecules being conjugated. |
| Thioether Bond Stability | Forms a stable thioether bond. | Forms a stable thioether bond. | Forms a stable thioether bond. | While generally stable, the thioether linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[7] |
| Plasma Stability of Conjugate | Data not readily available for direct comparison. | The stability of the conjugate in plasma is a critical parameter for in vivo applications and can be influenced by the linker and the site of conjugation.[8] | Similar to SMCC, plasma stability is a key consideration. | In vitro whole blood assays have shown better correlation with in vivo stability compared to plasma assays.[9] |
Experimental Protocols
The following protocols outline a general two-step procedure for protein-protein conjugation using MBS or SMCC. Optimization is often necessary for specific applications.
Protocol 1: Activation of the Amine-Containing Protein (e.g., Antibody)
-
Preparation of Protein: Dissolve the amine-containing protein (Protein-NH2) in a suitable conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[2][6]
-
Crosslinker Preparation:
-
Activation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[2][6] The optimal molar excess depends on the protein concentration and should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[2][10]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column or dialysis, exchanging the buffer to a conjugation buffer suitable for the sulfhydryl-containing protein (pH 6.5-7.5).
Protocol 2: Conjugation to the Sulfhydryl-Containing Protein
-
Preparation of Sulfhydryl-Containing Protein: Ensure the sulfhydryl-containing protein (Protein-SH) has free (reduced) sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH2 with the Protein-SH in a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][10]
-
Quenching (Optional): To stop the reaction, a thiol-containing compound like cysteine can be added to quench the unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and byproducts.
Visualizing the Conjugation Process
The following diagrams illustrate the key steps and relationships in the bioconjugation workflow.
Caption: A two-step experimental workflow for bioconjugation.
Caption: Factors influencing the outcome of a bioconjugation reaction.
Conclusion
The choice between MBS, SMCC, and other crosslinkers depends on the specific requirements of the application. While all three can effectively conjugate amine- and sulfhydryl-containing molecules, key differences in solubility and maleimide stability should be considered. For proteins sensitive to organic solvents, the water-soluble Sulfo-SMCC is a clear choice. The enhanced stability of the maleimide group in SMCC and Sulfo-SMCC, due to the cyclohexane ring in their spacer arms, may offer an advantage in achieving higher and more consistent conjugation yields. However, for certain applications, the specific spacer arm length and chemical properties of MBS may be desirable. Ultimately, empirical testing and optimization of reaction conditions are crucial for achieving the desired bioconjugate with optimal performance characteristics.
References
- 1. cyanagen.com [cyanagen.com]
- 2. labmartgh.com [labmartgh.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Beyond the Benchmark: A Comparative Guide to Thiol-Reactive Conjugation Chemistries
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins and other biomolecules is paramount. For decades, 3-Maleimidobenzoic acid (MBS) and similar N-alkylmaleimides have been the go-to reagents for thiol-reactive conjugation, prized for their high reactivity and specificity towards cysteine residues. However, the Achilles' heel of the resulting thioether bond—its susceptibility to retro-Michael addition and subsequent instability, particularly in vivo—has driven the innovation of next-generation alternatives. This guide provides an objective, data-driven comparison of these advanced reagents against the traditional maleimide benchmark, offering insights into creating more robust and effective bioconjugates.
The instability of the thiosuccinimide linkage formed from traditional maleimide reactions can lead to premature cleavage of the conjugated payload, a critical issue in the development of therapeutics like antibody-drug conjugates (ADCs) where payload stability directly impacts efficacy and toxicity.[1] In response, a new arsenal of thiol-reactive moieties has been developed, offering improved stability, tailored reactivity, and enhanced performance.
Comparative Performance of Thiol-Reactive Chemistries
The selection of a thiol-reactive reagent is a critical decision that balances reaction efficiency with the long-term stability of the conjugate. Below is a summary of key performance characteristics for traditional maleimides and their modern alternatives.
| Reagent Class | Linkage Formed | Reaction Efficiency | Conjugate Stability | Key Advantages | Key Disadvantages |
| N-Alkylmaleimides (e.g., MBS) | Thioether | High (>90%) | Moderate | Fast reaction with thiols. | Prone to retro-Michael addition and hydrolysis, leading to instability.[1] |
| N-Aryl maleimides | Thioether | High (>90%) | High | Faster reaction than N-alkylmaleimides; rapid hydrolysis of the succinimide ring post-conjugation prevents retro-Michael addition.[1] | |
| Diiodomaleimides | Thioether | High | High | Rapid bioconjugation with reduced hydrolysis, suitable for sterically hindered systems. | |
| Vinyl Sulfones | Thioether | High (>90%) | High | Forms a stable, irreversible thioether bond. | Generally slower reaction rate than maleimides.[2] |
| Phenyloxadiazolyl Methyl Sulfones (PODS) | Thioether | High | Very High | Creates highly stable conjugates with superior in vivo performance compared to maleimide-based conjugates.[3] | |
| Carbonylacrylic Reagents | Thioether | High | High | Forms conjugates resistant to degradation under physiological conditions.[4] | |
| Haloacetamides (e.g., Iodoacetamide) | Thioether | Moderate | High | Forms a very stable thioether bond. | Slower reaction kinetics and potential for off-target reactions with other amino acids (e.g., histidine).[5] |
| Pyridyl Disulfides | Disulfide | High | Reversible | Allows for cleavable conjugation, useful for drug delivery applications. | Not suitable for applications requiring long-term stability in reducing environments.[2] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Reproducible and comparable data are essential for selecting the optimal conjugation chemistry. Below are detailed protocols for key experiments.
General Protocol for Thiol-Reactive Conjugation
This protocol outlines a general procedure for conjugating a thiol-reactive linker to a protein containing cysteine residues.
Materials:
-
Protein with accessible thiol groups (e.g., antibody, enzyme)
-
Thiol-reactive linker (e.g., maleimide, vinyl sulfone derivative)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
If a reducing agent other than TCEP was used (e.g., DTT), it must be removed by buffer exchange into fresh conjugation buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the thiol-reactive linker in a compatible organic solvent (e.g., DMSO, DMF).
-
Add the linker solution to the protein solution at a 5-20 fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent in excess (e.g., 100-fold molar excess over the linker) to react with any unreacted linker. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess linker and quenching reagent by SEC or dialysis against an appropriate storage buffer.
-
-
Analysis:
-
Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Assess the purity and integrity of the conjugate by SDS-PAGE and SEC.
-
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the conjugate in a biologically relevant matrix.
Materials:
-
Purified bioconjugate
-
Control (unconjugated) biomolecule
-
Human or animal plasma, freshly thawed
-
Incubator at 37°C
-
Analytical system (e.g., LC-MS, ELISA)
Procedure:
-
Incubation:
-
Spike the bioconjugate into plasma at a final concentration relevant to its intended application.
-
As a control, incubate the conjugate in buffer (e.g., PBS).
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately freeze the aliquots at -80°C to stop any further degradation until analysis.
-
-
Analysis:
-
Thaw the samples and process them to isolate the conjugate (e.g., using affinity capture beads).
-
Analyze the amount of intact conjugate remaining at each time point using a suitable analytical method. For ADCs, this often involves measuring the average DAR over time.
-
Conclusion
The field of bioconjugation has evolved beyond the limitations of traditional maleimide chemistry. Next-generation reagents offer significantly improved stability, which is a critical attribute for the development of robust and effective biotherapeutics and research tools. By understanding the comparative performance of these alternatives and employing rigorous experimental validation, researchers can select the optimal chemistry to advance their scientific and therapeutic goals. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the design and execution of thiol-reactive conjugation strategies.
References
analytical techniques for characterizing 3-Maleimidobenzoic acid conjugates
A Comprehensive Guide to Analytical Techniques for Characterizing 3-Maleimidobenzoic Acid Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring their efficacy, safety, and batch-to-batch consistency. This compound (3-MBA) is a popular reagent used to link molecules to proteins, peptides, and other biomolecules through the formation of a stable thioether bond with cysteine residues. This guide provides a detailed comparison of the key analytical techniques used to characterize 3-MBA conjugates, offering supporting experimental data and protocols to aid in the selection of the most appropriate methods for your research needs.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of 3-MBA conjugates, providing precise mass measurement to confirm conjugation and determine the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Data Presentation: Mass Shift Analysis
The covalent attachment of a this compound linker to a cysteine residue results in a specific mass increase. This mass shift is a key indicator of successful conjugation. The theoretical mass of the 3-MBA moiety after reaction with a thiol is 217.21 Da (from m-Maleimidobenzoyl-N-hydroxysuccinimide ester, MBS, with a molecular weight of 314.25 Da, after loss of the N-hydroxysuccinimide group).
| Analytical Technique | Parameter Measured | Typical Value for 3-MBA Conjugate | Notes |
| Mass Spectrometry | Mass Shift (Monoisotopic) | +217.03 g/mol | The exact mass shift may vary slightly depending on the specific linker and payload attached to the 3-MBA core. |
| Drug-to-Antibody Ratio (DAR) | Variable (e.g., 2, 4, 8) | Determined by analyzing the mass distribution of the intact or reduced antibody. |
Experimental Protocol: Intact Mass Analysis of a 3-MBA Conjugated Antibody
-
Sample Preparation:
-
Desalt the antibody-drug conjugate (ADC) sample using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer system (e.g., 10 mM ammonium acetate).
-
Adjust the final protein concentration to approximately 1 mg/mL.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase column (e.g., C4) with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the ADC from any unconjugated antibody or impurities.
-
Mass Spectrometry (MS): Acquire data in intact protein mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species observed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity, stability, and aggregation of 3-MBA conjugates. Different HPLC modes can be employed to characterize various aspects of the conjugate.
Data Presentation: HPLC Analysis of 3-MBA Conjugates
| HPLC Mode | Parameter Measured | Expected Observation for 3-MBA Conjugate |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Increased retention time compared to the unconjugated protein due to the addition of the hydrophobic 3-MBA linker and payload.[1][2] |
| Size-Exclusion (SEC-HPLC) | Aggregation and Fragmentation | A main peak corresponding to the monomeric conjugate with potential small peaks for aggregates (earlier elution) or fragments (later elution).[3] |
| Hydrophobic Interaction (HIC) | Drug Load Distribution | Separation of species with different drug-to-antibody ratios (DAR), with higher DAR species eluting later. |
Experimental Protocol: RP-HPLC Analysis of a 3-MBA Conjugate
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C4 or C8 for proteins).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 280 nm (for the protein) and a wavelength specific to the conjugated payload if it has a chromophore.
-
Analysis: Compare the chromatogram of the conjugate to that of the unconjugated protein. An increase in retention time indicates successful conjugation. Peak integration can be used to assess purity.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and widely used technique to confirm and quantify conjugation, particularly when the maleimide or the conjugated payload has a distinct absorbance spectrum.
Data Presentation: UV-Vis Spectroscopy of 3-MBA Conjugates
| Analyte | λmax (approx.) | Molar Extinction Coefficient (ε) | Notes |
| Maleimide group | ~300 nm | ~620 M⁻¹cm⁻¹ | The absorbance of the maleimide group decreases upon reaction with a thiol.[4] |
| Protein | ~280 nm | Varies with protein composition | Used to determine the protein concentration. |
| Conjugated Payload | Varies | Varies | If the payload has a unique absorbance, it can be used to calculate the degree of labeling. |
Experimental Protocol: Determining the Degree of Labeling
-
Measure Absorbance: Measure the UV-Vis spectrum of the purified 3-MBA conjugate from 250 nm to 500 nm (or higher, depending on the payload).
-
Determine Protein Concentration: Calculate the protein concentration using its absorbance at 280 nm and its molar extinction coefficient. A correction factor for the payload's absorbance at 280 nm may be needed.
-
Determine Payload Concentration: If the payload has a unique absorbance maximum, use the Beer-Lambert law (A = εcl) to calculate its concentration.
-
Calculate Degree of Labeling: The degree of labeling (or DAR) is the molar ratio of the payload to the protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the 3-MBA conjugate, confirming the covalent bond formation and the structure of the linker.
Data Presentation: NMR Analysis of Maleimide-Thiol Conjugation
| Nucleus | Chemical Shift (ppm) | Observation |
| ¹H NMR | ~6.8 ppm | Disappearance of the singlet corresponding to the maleimide protons upon reaction with a thiol.[5][6] |
| New peaks in the 2.5-4.0 ppm range | Appearance of signals from the succinimide ring protons after conjugation. |
Experimental Protocol: ¹H NMR Monitoring of a Small Molecule Conjugation
-
Sample Preparation: Dissolve the thiol-containing molecule and the 3-MBA reagent in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting materials.
-
Monitor Reaction: Mix the reactants and acquire spectra at different time points.
-
Analysis: Observe the disappearance of the maleimide proton signal and the appearance of new signals corresponding to the thioether adduct to confirm the reaction.
Comparison with Alternative Conjugation Chemistries
While maleimide chemistry is widely used, several alternatives exist, each with its own advantages and disadvantages.
| Linker Chemistry | Bond Formed | Stability | Advantages | Disadvantages |
| Maleimide (e.g., 3-MBA) | Thioether | Moderate | Fast reaction rate, high selectivity for thiols at neutral pH.[7] | The resulting succinimide ring can undergo hydrolysis and retro-Michael addition, leading to potential instability.[8][9] |
| Haloacetamide | Thioether | High | Forms a very stable, irreversible thioether bond. | Slower reaction rate compared to maleimides, can react with other nucleophiles at higher pH.[8] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[7][8] | Generally slower reaction kinetics than maleimides.[7] |
| Pyridyl Disulfide | Disulfide | Reversible | Allows for cleavable conjugation, useful for drug delivery applications. | Reversible bond, not suitable for applications requiring long-term stability in reducing environments.[8] |
| Click Chemistry (e.g., Thiol-yne) | Thioether | Very High | Highly efficient, specific, and forms a very stable bond.[7] | Often requires a catalyst.[10] |
Mandatory Visualizations
Caption: Experimental workflow for 3-MBA conjugation and characterization.
Caption: Reaction pathways for maleimide-thiol conjugate stability.
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Improving Mass Spectral Quality of Monoclonal Antibody Middle-Up LC-MS Analysis by Shifting the Protein Charge State Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Labeled with 3-Maleimidobenzoic Acid
For researchers, scientists, and drug development professionals, the precise analysis of peptides is crucial for understanding biological processes and developing new therapeutics. Chemical labeling of peptides followed by mass spectrometry is a powerful technique for this purpose. 3-Maleimidobenzoic acid (3-MBA) is a popular reagent for labeling cysteine-containing peptides due to its specific reactivity with thiol groups. This guide provides an objective comparison of 3-MBA with other labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Comparison of Peptide Labeling Reagents
The choice of labeling reagent can significantly impact the outcome of a mass spectrometry experiment. Factors such as labeling efficiency, the stability of the resulting conjugate, and the influence of the label on peptide ionization and fragmentation are critical considerations. Below is a comparison of this compound with a notable alternative, methylsulfonyl phenyloxadiazole, which has been highlighted for its superior stability.
| Feature | This compound (Maleimide-based) | Methylsulfonyl Phenyloxadiazole (Julia-Kocienski-like) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Chemistry | Michael addition | Thiol-Click chemistry |
| Reaction pH | 7.0 - 7.5[1][2] | Various buffer conditions |
| Linkage Stability | The formed succinimide linkage is susceptible to hydrolysis and exchange reactions, especially in vivo[3]. | The resulting conjugate demonstrates superior stability in human plasma compared to maleimide conjugates[3]. |
| Potential Side Reactions | For peptides with an N-terminal cysteine, a rearrangement to a six-membered thiazine structure can occur[4]. | Not prominently reported. |
| Mass Spectrometry Fragmentation | Typically produces b and y-type fragment ions, allowing for peptide sequencing[5]. The label itself can also fragment. | Fragmentation pattern is expected to be predictable, aiding in peptide identification. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide labeling and mass spectrometry analysis.
Protocol for Labeling Peptides with this compound
This protocol is a generalized procedure for the labeling of cysteine-containing peptides with 3-MBA.
Materials:
-
Peptide containing at least one cysteine residue
-
This compound (3-MBA)
-
Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[1][2]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic solvent (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC, gel filtration)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed buffer at a concentration of 1-10 mg/mL[2].
-
Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes to reduce the disulfide bonds to free thiols[1][6]. This step is crucial as maleimides do not react with disulfides[2][7].
-
3-MBA Reagent Preparation: Dissolve the 3-MBA in a minimal amount of an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 1-10 mg in 100 µL)[1][2].
-
Labeling Reaction: Add a 10-20 fold molar excess of the 3-MBA solution to the peptide solution[6]. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiols[1][2].
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C[2][6].
-
Purification: Purify the labeled peptide from excess reagent and byproducts using a suitable method such as reverse-phase HPLC or gel filtration[1][2].
-
Mass Spectrometry Analysis: Analyze the purified labeled peptide by mass spectrometry to confirm successful labeling and for subsequent quantitative or qualitative analysis.
Visualizing the Workflow and Chemistry
Diagrams can provide a clear and concise understanding of complex experimental workflows and chemical reactions.
The core of the labeling process is the specific chemical reaction between the maleimide group of 3-MBA and the thiol group of a cysteine residue.
Mass Spectrometry Analysis of 3-MBA Labeled Peptides
The analysis of 3-MBA labeled peptides by mass spectrometry provides valuable information about the peptide's sequence and the site of modification.
Fragmentation of 3-MBA Labeled Peptides
In tandem mass spectrometry (MS/MS), labeled peptides are fragmented to produce a spectrum of product ions. The most common fragmentation method, collision-induced dissociation (CID), typically results in cleavage of the peptide backbone, producing b and y-type ions[5]. The mass difference between adjacent b or y ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
The presence of the 3-MBA label adds a fixed mass to the cysteine residue. The fragmentation pattern can confirm the site of labeling. The label itself may also undergo fragmentation, producing characteristic reporter ions that can be used for quantification in certain experimental designs.
Comparison of Linkage Stability
The stability of the bond formed between the label and the peptide is critical for reliable analysis. The thioether bond formed by the reaction of a maleimide with a thiol is generally stable, but can be susceptible to degradation.
Conclusion
This compound is a versatile and widely used reagent for the specific labeling of cysteine-containing peptides for mass spectrometry analysis. Its reactivity and the well-understood fragmentation of the resulting labeled peptides make it a valuable tool. However, researchers should be aware of the potential for instability of the maleimide-thiol linkage and the possibility of side reactions. For applications requiring high stability, particularly in biological matrices, alternative labeling chemistries such as those based on methylsulfonyl phenyloxadiazoles may offer significant advantages. The choice of labeling reagent should be guided by the specific requirements of the experiment, including the desired stability of the conjugate and the nature of the downstream analysis.
References
- 1. lifetein.com [lifetein.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. biotium.com [biotium.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Comparative Guide to HPLC Purification of 3-Maleimidobenzoic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purification of 3-Maleimidobenzoic acid (3-MBA) conjugates is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. The covalent linkage of 3-MBA to biomolecules via maleimide chemistry necessitates robust purification strategies to isolate the desired conjugate from unreacted starting materials and potential side products. High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for this purpose, offering high resolution and versatility. This guide provides an objective comparison of the most common HPLC methods for purifying 3-MBA conjugates, supported by illustrative experimental data and detailed protocols.
Comparison of Key Performance Metrics
The choice of an HPLC method is dictated by the specific properties of the 3-MBA conjugate, including its size, charge, and hydrophobicity, as well as the desired scale of purification. The following table summarizes the key performance metrics for three principal HPLC modes: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC).
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX) | Size-Exclusion (SEC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Resolution | Very High | High | Low to Moderate |
| Loading Capacity | Moderate | High | Low |
| Typical Purity Achieved | >95% | >90% | >90% (for aggregate removal) |
| Typical Recovery | Good (80-95%) | Good to Excellent (85-98%) | Excellent (>95%) |
| Primary Application | High-resolution analysis and purification of small to medium-sized conjugates. | Purification of charged bioconjugates (e.g., proteins, peptides). | Removal of aggregates, desalting, and separation of large conjugates from small molecule reactants. |
| Key Considerations | Can be denaturing for sensitive proteins. Requires organic solvents. | Sensitive to buffer pH and ionic strength. Can be scaled for large preparations. | Limited resolution for molecules of similar size. Primarily for polishing or buffer exchange. |
Experimental Protocols
The following protocols provide a detailed methodology for the purification of a hypothetical this compound-peptide conjugate. These can be adapted for other 3-MBA conjugates with appropriate modifications.
Reversed-Phase HPLC (RP-HPLC)
This method is ideal for high-resolution separation of the 3-MBA conjugate from the unreacted peptide and 3-MBA.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20-100 µL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude conjugation reaction mixture in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main conjugate peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (MS). Pool the pure fractions and lyophilize.
Ion-Exchange Chromatography (IEX)
IEX is well-suited for purifying charged 3-MBA conjugates, such as those involving proteins or peptides with a significant net charge.
-
Instrumentation: FPLC or HPLC system with a UV detector and conductivity meter.
-
Column: Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column, depending on the net charge of the conjugate at the operating pH.
-
Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0 (for SCX) or 20 mM Tris-HCl, pH 8.0 (for SAX).
-
Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0 (for SCX) or 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for SAX).
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 50% B (linear gradient)
-
35-40 min: 50% to 100% B (linear gradient)
-
40-45 min: 100% B (isocratic, column wash)
-
45-60 min: 0% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and conductivity.
-
Sample Preparation: Exchange the buffer of the crude conjugation mixture into Mobile Phase A using a desalting column or dialysis. Ensure the sample is at the same pH and low ionic strength as the binding buffer.
-
Fraction Collection: Collect fractions across the elution peak. Analyze fractions for purity and identity using SDS-PAGE and/or analytical RP-HPLC. Pool the desired fractions.
Size-Exclusion Chromatography (SEC)
SEC is primarily used as a polishing step to remove aggregates or for buffer exchange. It is also effective for separating the large bioconjugate from small, unreacted 3-MBA.[1][2]
-
Instrumentation: HPLC or FPLC system with a UV detector.
-
Column: A size-exclusion column with an appropriate molecular weight fractionation range for the conjugate.
-
Mobile Phase: Isocratic elution with a buffer suitable for the stability of the conjugate (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The mobile phase should be degassed and filtered.
-
Flow Rate: Typically 0.5-1.0 mL/min, depending on the column dimensions and manufacturer's recommendations.
-
Detection: UV at 280 nm.
-
Sample Preparation: Concentrate the sample if necessary. The sample should be soluble in the mobile phase.
-
Fraction Collection: Collect fractions based on the elution volume. The conjugate will elute in the earlier fractions, followed by smaller molecules. Analyze fractions by SDS-PAGE or analytical RP-HPLC to confirm purity.
Experimental Workflow and Logical Relationships
The following diagram illustrates a general workflow for the purification and analysis of this compound conjugates.
General workflow for 3-MBA conjugate purification.
Signaling Pathways and Logical Relationships
The logical relationship in choosing a purification method is hierarchical, often starting with a high-capacity, moderate-resolution technique followed by a high-resolution polishing step.
Decision tree for purification strategy.
References
Comparative Guide to Determining the Degree of Labeling with 3-Maleimidobenzoic Acid
This guide provides a comparative analysis of common methods for determining the degree of labeling (DOL) of proteins, such as antibodies, with 3-Maleimidobenzoic acid (3-MBA). Accurate DOL assessment is critical in the development of antibody-drug conjugates (ADCs) and other labeled biomolecules, as it directly impacts their efficacy and safety. We will compare three widely used techniques: UV-Vis Spectrophotometry, Ellman's Assay, and Mass Spectrometry.
Introduction to this compound Labeling
This compound is a heterobifunctional crosslinker containing a maleimide group and a carboxylic acid. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond. This reaction is typically performed after reducing the interchain disulfide bonds of an antibody to expose the reactive thiols. Determining the average number of 3-MBA molecules conjugated to each protein is the primary goal of the methods discussed below.
Comparison of DOL Determination Methods
The choice of method for determining the DOL depends on the required accuracy, available equipment, and the specific characteristics of the protein and linker-drug conjugate.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| UV-Vis Spectrophotometry | Measures absorbance at two wavelengths: 280 nm for the protein and ~300 nm for the reacted maleimide. The DOL is calculated using the Beer-Lambert law. | Rapid, simple, and requires readily available equipment (spectrophotometer). | Can be less accurate if the linker-drug absorbs at 280 nm, requiring a correction factor. Requires an accurate extinction coefficient for the conjugate. | ±10-15% |
| Ellman's Assay | Quantifies the number of remaining free sulfhydryl groups after conjugation. The difference between the initial and final number of thiols indicates the number of reacted maleimides. | Provides a functional measure of conjugation by quantifying the loss of reactive sites. Does not require the conjugate to have a chromophore distinct from the protein. | Indirect method. Can be affected by reagents that interfere with the DTNB reaction. Less accurate for proteins with a very high number of cysteines. | ±15-20% |
| Mass Spectrometry (MS) | Directly measures the mass of the unlabeled and labeled protein. The mass difference, divided by the mass of the attached linker-drug, yields the DOL. | Highly accurate and provides detailed information on the distribution of different labeled species (e.g., DOL 0, 2, 4, etc.). | Requires expensive, specialized equipment (e.g., MALDI-TOF, ESI-MS). The protein must be relatively pure. Data analysis can be complex. | ±1-5% |
Experimental Protocols
UV-Vis Spectrophotometry Protocol
This method is based on the differential absorbance of the protein and the maleimide-adduct.
Materials:
-
Phosphate-buffered saline (PBS)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
Purified protein-3-MBA conjugate and unconjugated protein
Procedure:
-
Prepare a solution of the purified protein-3-MBA conjugate in PBS.
-
Measure the absorbance of the solution at 280 nm (A_280) and 300 nm (A_300). The absorbance at ~300 nm corresponds to the succinimidyl-thioether bond formed upon reaction.
-
Calculate the protein concentration using the absorbance at 280 nm, correcting for the contribution of the 3-MBA adduct at this wavelength.
-
Calculate the concentration of the conjugated 3-MBA using the absorbance at 300 nm.
-
The DOL is the molar ratio of the 3-MBA to the protein.
Calculation:
-
Molar extinction coefficient of protein at 280 nm (ε_P,280) - This is protein-specific.
-
Molar extinction coefficient of 3-MBA adduct at 300 nm (ε_L,300)
-
Correction Factor (CF) = A_300 of 3-MBA adduct / A_280 of 3-MBA adduct
Protein Conc. (M) = (A_280 - (A_300 * CF)) / ε_P,280 Linker Conc. (M) = A_300 / ε_L,300 DOL = Linker Conc. / Protein Conc.
Ellman's Assay Protocol
This assay quantifies free thiols before and after the maleimide conjugation reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine standard solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Generate a Standard Curve:
-
Prepare a series of known concentrations of the cysteine standard.
-
Add Ellman's Reagent to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and plot absorbance vs. concentration.
-
-
Measure Free Thiols:
-
Take a sample of the protein before the conjugation reaction and a sample of the purified conjugate after the reaction.
-
Add Ellman's Reagent to each sample.
-
Incubate and measure the absorbance at 412 nm.
-
-
Calculate DOL:
-
Use the standard curve to determine the concentration of free thiols in the "before" ([SH]_initial) and "after" ([SH]_final) samples.
-
Determine the protein concentration of each sample.
-
Calculate the number of thiols per protein molecule in each sample.
-
The DOL is the difference between the initial and final number of thiols per protein.
-
DOL = (Moles of SH / Mole of Protein)_initial - (Moles of SH / Mole of Protein)_final
Mass Spectrometry Protocol
This method provides the most precise measurement of DOL and its distribution.
Materials:
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
-
Unconjugated and conjugated protein samples
-
Appropriate buffers and matrices for the chosen MS technique
Procedure:
-
Prepare the unconjugated protein (control) and the purified conjugated protein for MS analysis. This may involve buffer exchange and dilution.
-
Acquire the mass spectrum for the unconjugated protein to determine its average molecular weight (MW_protein).
-
Acquire the mass spectrum for the conjugated protein. This will often show a distribution of peaks, corresponding to the protein with different numbers of 3-MBA molecules attached.
-
Identify the mass of each peak in the conjugate spectrum (MW_conjugate).
-
Calculate the DOL for each species and the average DOL.
Calculation:
-
Mass of attached 3-MBA (MW_MBA) DOL_species = (MW_conjugate - MW_protein) / MW_MBA The average DOL is calculated by taking the weighted average of the different species observed in the spectrum.
Visualizing the Workflow
The following diagram illustrates the general workflow for protein labeling with 3-MBA and the subsequent determination of the degree of labeling using the compared methods.
Caption: Workflow for 3-MBA conjugation and subsequent DOL determination.
Stability Showdown: A Comparative Guide to Thioether Bonds from Different Maleimide Reagents
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the linkage between a protein and a payload is paramount. Maleimide-based reagents have long been a cornerstone for their high reactivity and specificity towards thiol groups on cysteine residues. However, the resulting thioether bond's stability can vary significantly depending on the maleimide's chemical structure. This guide provides an objective comparison of the stability of thioether bonds derived from different maleimide reagents, supported by experimental data, to inform the selection of the most appropriate reagent for your research and therapeutic development needs.
The Achilles' heel of the traditional maleimide-thioether bond is its susceptibility to a retro-Michael reaction, particularly in the thiol-rich environment of blood plasma. This can lead to premature cleavage of the conjugate and off-target effects.[1][2] To address this, a new generation of maleimide reagents has been developed with enhanced stability profiles. This guide will delve into the stability of traditional N-alkyl maleimides, N-aryl maleimides, and next-generation maleimides (NGMs), providing a clear comparison of their performance.
At a Glance: Comparative Stability of Maleimide-Thioether Adducts
The following table summarizes the stability of thioether bonds from different maleimide reagents based on data from various studies. Direct comparison should be made with caution, as experimental conditions can vary.
| Reagent Type | Conjugate | Test Condition | Stability Metric (% Intact or Half-life) | Key Findings |
| Traditional N-Alkyl Maleimides | T289C mAb - N-alkyl maleimide | 143 mM β-mercaptoethanol, 37°C, 7 days | ~33-65% intact | Demonstrates significant deconjugation in the presence of excess thiol.[3] |
| T289C mAb - N-alkyl maleimide | Mouse Serum, 37°C, 7 days | ~33-65% intact | Shows substantial instability in a physiological environment.[3] | |
| Hemoglobin - Maleimide-PEG | 1 mM Glutathione, 37°C, 7 days | <70% intact | Less stable compared to mono-sulfone-PEG conjugates under the same conditions.[4] | |
| N-Aryl Maleimides | T289C mAb - N-aryl maleimide | 143 mM β-mercaptoethanol, 37°C, 7 days | >80% intact | Significantly more stable than N-alkyl maleimide conjugates.[3] |
| T289C mAb - N-aryl maleimide | Mouse Serum, 37°C, 7 days | >80% intact | Exhibits enhanced stability in serum compared to N-alkyl counterparts.[3] | |
| Next-Generation Maleimides (NGMs) | Trastuzumab - Dibromomaleimide (hydrolyzed) | Human Serum, 37°C, 7 days | ~100% intact (maleamic acid conjugate) | Post-conjugation hydrolysis to a maleamic acid "locks" the bond, conferring high stability.[5] |
| Antibody - Dibromomaleimide (hydrolyzed) | Biological Milieu (in vivo) | High stability | Demonstrates high stability in biological systems.[6][7] | |
| Alternative Thiol-Reactive Reagents | Hemoglobin - Mono-sulfone-PEG | 1 mM Glutathione, 37°C, 7 days | >90% intact | Offers a more stable alternative to maleimide-PEG conjugation.[4] |
| Antibody - Vinylpyrimidine | Human Serum, 37°C, 8 days | ~100% intact | Shows superior stability compared to maleimide conjugates.[8] |
Understanding the Chemistry of Stability and Instability
The stability of the maleimide-thioether adduct is primarily governed by two competing reactions: the retro-Michael reaction, which leads to deconjugation, and the hydrolysis of the succinimide ring, which can lead to a more stable, ring-opened product.
The Instability Pathway: Retro-Michael Reaction
The thioether bond formed from a traditional maleimide is susceptible to reversal, especially in the presence of endogenous thiols like glutathione or albumin in the plasma.[1][2] This can lead to the transfer of the payload to other molecules, reducing the efficacy and potentially causing off-target toxicity.
The Stability Pathway: Hydrolysis of the Succinimide Ring
Hydrolysis of the succinimide ring in the thioether adduct results in a ring-opened maleamic acid derivative.[8] This ring-opened form is resistant to the retro-Michael reaction, effectively creating a stable, irreversible linkage.[8] Next-generation maleimides are often designed to accelerate this hydrolysis step post-conjugation.
Experimental Protocols for Assessing Conjugate Stability
Accurate assessment of conjugate stability is crucial for the development of robust biotherapeutics. Below are detailed methodologies for key experiments.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of a Competing Thiol
This protocol is designed to evaluate the susceptibility of the thioether bond to cleavage by a competing thiol, such as glutathione (GSH) or β-mercaptoethanol (BME).
Materials:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced) or β-mercaptoethanol
-
Reverse-phase HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS (e.g., 1 mg/mL).
-
Prepare a stock solution of the competing thiol in PBS (e.g., 100 mM GSH or 1.43 M BME).
-
In a microcentrifuge tube, mix the bioconjugate and competing thiol solutions to achieve a final bioconjugate concentration of 0.5 mg/mL and a final thiol concentration of 10 mM GSH or 143 mM BME.
-
Prepare a control sample of the bioconjugate in PBS without the competing thiol.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.
-
Analyze the aliquots by RP-HPLC. Use a suitable gradient to separate the intact conjugate from any deconjugated species.
-
Integrate the peak area of the intact bioconjugate at each time point and calculate the percentage remaining relative to the t=0 sample.
Protocol 2: LC-MS-Based Analysis of Antibody-Drug Conjugate (ADC) Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an ADC after incubation in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.[8]
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[8]
-
Immunoaffinity Capture:
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC.[8]
-
Place the tube on a magnetic stand, collect the supernatant, and immediately neutralize with Neutralization Buffer.
-
-
LC-MS Analysis:
-
Inject the eluted and neutralized sample onto the LC-MS system.
-
Analyze the data by deconvoluting the mass spectra to determine the mass of the different ADC species (varying drug-to-antibody ratios) and the unconjugated antibody.
-
Quantify the relative abundance of each species at each time point to monitor deconjugation.
-
Conclusion
The stability of the thioether linkage is a critical determinant of the in vivo performance of bioconjugates. While traditional N-alkyl maleimides offer rapid and specific conjugation, the resulting bond is often not stable enough for therapeutic applications requiring long circulation times. N-aryl maleimides provide a significant improvement in stability by accelerating the post-conjugation hydrolysis of the succinimide ring. For applications demanding the highest stability, next-generation maleimides, such as dibromomaleimides that form a stable maleamic acid bridge, or alternative thiol-reactive linkers like mono-sulfones and vinylpyrimidines, present the most robust solutions. The choice of reagent should be guided by the specific requirements of the application, balancing the need for stability with factors such as reaction kinetics and ease of use. The experimental protocols provided herein offer a framework for the rigorous evaluation of conjugate stability, enabling the rational design and selection of the optimal bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
The Evolving Landscape of Bioconjugation: A Comparative Guide to 3-Maleimidobenzoic Acid and Next-Generation Linkers in Biopharmaceutical Development
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecules is a cornerstone of creating effective biopharmaceuticals. Among the arsenal of chemical tools, 3-Maleimidobenzoic acid (MBS) and its derivatives have long served as a workhorse for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). However, the landscape is rapidly evolving, with next-generation linkers emerging to address the limitations of traditional maleimide chemistry. This guide provides an objective comparison of MBS with these newer alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable conjugation strategy.
Introduction to this compound (MBS) in Bioconjugation
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. Its N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as those found on lysine residues of antibodies, while the maleimide group specifically targets sulfhydryl groups on cysteine residues. This dual reactivity allows for the controlled, stepwise conjugation of a payload (e.g., a cytotoxic drug) to a biomolecule (e.g., an antibody). The activated form, m-Maleimidobenzoyl-N-hydroxysuccinimide ester (also abbreviated as MBS), is widely used in the synthesis of ADCs and other bioconjugates.
The Rise of Next-Generation Alternatives
While effective, the thioether bond formed by the reaction of a maleimide with a thiol has been shown to be susceptible to retro-Michael addition, leading to premature drug release in vivo. This potential instability can compromise the therapeutic index of an ADC by causing off-target toxicity and reducing the amount of payload delivered to the tumor. To address this, a new generation of linkers has been developed with the goal of enhancing stability and overall performance.
Comparative Performance Data
The following tables summarize quantitative data comparing the performance of traditional maleimide linkers with next-generation alternatives. It is important to note that this data is compiled from various studies and may not represent direct head-to-head comparisons under identical conditions.
| Linker Type | Conjugation Efficiency (%) | Key Reaction Conditions | Resulting Bond Stability | Reference |
| This compound (MBS) | >90% | pH 6.5-7.5 for maleimide-thiol reaction | Susceptible to retro-Michael addition | General Knowledge |
| Maleamic Methyl Ester-based Linker | High (comparable to maleimide) | One-step coupling reaction | Significantly improved stability in reducing environments and albumin solution | [1] |
| Thiol-yne (Click Chemistry) | >95% | Requires catalyst (e.g., phosphine) | Highly stable thioether bond | [2] |
| Vinyl Sulfone | >90% | pH 7-9 | Stable thioether bond | [2] |
| N-Aryl Maleimide | >90% | pH 7.4 | Increased stability compared to N-alkyl maleimides | [2] |
| ADC Construct | Target Cell Line | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Key Findings | Reference |
| Traditional Maleimide-based ADC | HER2+ cell lines | 0.02 to 0.2 nM | Effective tumor regression | Potent cytotoxicity but potential for in vivo instability. | [1] |
| Maleamic Methyl Ester-based ADC (mil40-12b) | HER2+ cell lines | 0.02 to 0.2 nM | Complete tumor regression at 2.5 mg/kg | Better efficacy and safety profile compared to traditional maleimide ADC. | [1] |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
This protocol is a generalized procedure for the two-step conjugation of a thiol-containing payload to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.2-7.5
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Thiol-containing payload (e.g., MMAE)
-
Desalting columns
-
Reaction buffers: Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
Procedure:
-
Antibody Preparation:
-
If necessary, reduce the antibody's interchain disulfide bonds to generate free sulfhydryl groups using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Activation of Antibody with MBS:
-
Dissolve MBS in DMF or DMSO to a stock concentration of 10-20 mM.
-
Slowly add a 5- to 20-fold molar excess of the MBS solution to the antibody solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted MBS using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation of Payload to Activated Antibody:
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add a 1.5- to 5-fold molar excess of the payload to the activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unconjugated payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of an ADC against HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3)
-
HER2-negative cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MDA-MB-231, supplemented with 10% FBS)
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with ADCs:
-
Prepare serial dilutions of the ADC constructs and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the ADC concentration.
-
Mandatory Visualizations
Caption: General mechanism of action for a HER2-targeted Antibody-Drug Conjugate.
Caption: Two-step bioconjugation workflow using the MBS crosslinker.
Caption: Simplified HER2 signaling pathway leading to cell survival and proliferation.
Conclusion
This compound and its derivatives have been instrumental in the advancement of biopharmaceutical development, particularly in the field of ADCs. The chemistry is well-understood, and the conjugation process is relatively straightforward, leading to high conjugation efficiencies. However, the potential for in vivo instability of the resulting thioether bond has driven the development of next-generation linkers that offer enhanced stability and, consequently, a potentially wider therapeutic window.
The choice between a traditional maleimide linker like MBS and a next-generation alternative will depend on the specific application, the nature of the payload, and the desired pharmacokinetic profile of the bioconjugate. For applications where maximum stability is paramount, linkers such as maleamic methyl esters, vinyl sulfones, or those formed via click chemistry may offer significant advantages. As the field of bioconjugation continues to evolve, a thorough understanding of the available linker technologies and their respective performance characteristics will be crucial for the successful development of novel and effective biopharmaceuticals.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Maleimidobenzoic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 3-Maleimidobenzoic acid, a compound instrumental in bioconjugation and drug development. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. This guide offers procedural, step-by-step guidance to address your operational questions, establishing a foundation of trust in safe chemical handling.
Essential Safety and Personal Protective Equipment (PPE)
This compound is a crystalline powder that is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles are required at all times.[1][4] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[4][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1][4][6] Gloves should be inspected for integrity before each use and disposed of after handling the compound.
-
Body Protection: A lab coat must be worn to protect against accidental spills.[4][5]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or when there is a potential for aerosolization, a NIOSH-approved respirator is required.[1][4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Keep the container tightly sealed.
Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Use dedicated spatulas and weighing boats for this chemical.
-
When preparing solutions, slowly add the powdered acid to the solvent to avoid splashing.
Spill Response:
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, gently cover the powdered material with an absorbent material to prevent it from becoming airborne.
-
Clean-up:
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent and water.
-
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[1]
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.
-
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, it is recommended to handle it as an irritant powder and maintain exposure as low as reasonably achievable.
| Parameter | Value | Source |
| Appearance | Crystalline Powder | [3] |
| Hazards | Skin, Eye, and Respiratory Irritant | [1][2][3] |
| Solubility | Soluble in DMF and DMSO | |
| Storage Temperature | Cool, Dry Place | [1] |
| Incompatible Materials | Strong Oxidizing Agents | [7] |
Experimental Protocol: Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a detailed methodology for a common application of this compound.
Materials:
-
This compound
-
Thiol-containing peptide
-
Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Maleimide Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution.
-
Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the excess, unreacted maleimide reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer.
-
Collect the fractions containing the purified peptide conjugate.
-
-
Characterization: Confirm the conjugation efficiency using techniques such as mass spectrometry or HPLC.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. afgsci.com [afgsci.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. researchgate.net [researchgate.net]
- 6. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
